Arecaidine but-2-ynyl ester tosylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.C7H8O3S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,7-9H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXMGUNTQSFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Arecaidine but-2-ynyl ester tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of Arecaidine (B1214280) but-2-ynyl ester tosylate. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Arecaidine but-2-ynyl ester tosylate is a synthetic compound that acts as a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] Structurally derived from arecaidine, an alkaloid found in the areca nut, this compound is of significant interest in pharmacological research, particularly in studies related to cardiovascular and neurological functions where M2 receptor modulation plays a crucial role. Its selectivity for the M2 receptor subtype makes it a valuable tool for dissecting the physiological and pathological roles of this specific receptor.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂·C₇H₈SO₃ |
| Molecular Weight | 365.44 g/mol [1] |
| Purity | >99%[1] |
| Solubility | Soluble in water up to 100 mM[1] |
| Storage Conditions | Store at room temperature |
| CAS Number | 119630-77-2[1] |
Synthetic Routes
There are two primary synthetic routes for the preparation of this compound: Tosylation-Mediated Esterification and Direct Esterification using Coupling Agents.
Tosylation-Mediated Esterification
This method involves a three-step process starting with the synthesis of a tosylated intermediate, followed by nucleophilic substitution and final salt formation.
Experimental Protocol:
Step 1: Synthesis of But-2-ynyl Tosylate
-
Reaction: But-2-yn-1-ol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (B128534) (Et₃N), in a suitable solvent like dichloromethane (B109758) (DCM).
-
Procedure: To a solution of but-2-yn-1-ol (1.0 eq) and triethylamine (1.5 eq) in dry DCM, p-toluenesulfonyl chloride (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for several hours and can be allowed to warm to room temperature to ensure completion.
-
Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield but-2-ynyl tosylate, typically as a crystalline solid.[2]
-
Reaction Conditions: The reaction is typically carried out between 0 °C and 25 °C.[1]
Step 2: Nucleophilic Substitution with Arecaidine Carboxylate
-
Reaction: The carboxylic acid of arecaidine is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) to form the sodium arecaidinate salt. This salt then undergoes a nucleophilic substitution reaction with the previously synthesized but-2-ynyl tosylate.
-
Procedure: To a suspension of sodium hydride in anhydrous THF, a solution of arecaidine in THF is added dropwise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. But-2-ynyl tosylate, dissolved in THF, is then added, and the reaction mixture is heated to reflux (60-80 °C) for 12-24 hours.[1]
-
Work-up: After cooling, the reaction is carefully quenched with water. The product is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.
Step 3: Tosylate Salt Formation
-
Reaction: The purified arecaidine but-2-ynyl ester (free base) is converted to its tosylate salt by treatment with p-toluenesulfonic acid.
-
Procedure: The free base is dissolved in ethanol (B145695), and a solution of p-toluenesulfonic acid in ethanol is added. The resulting mixture is stirred, and the tosylate salt precipitates. The precipitate is collected by filtration, washed with a cold solvent like diethyl ether, and dried to afford the final product.[1]
Diagram 1: Synthesis of this compound via Tosylation-Mediated Esterification
Caption: Workflow for the tosylation-mediated synthesis.
Direct Esterification Using Coupling Agents (Steglich Esterification)
This approach utilizes carbodiimide-based coupling agents to directly form the ester bond between arecaidine and but-2-yn-1-ol.
Experimental Protocol:
Step 1: Activation of Arecaidine's Carboxylic Acid
-
Reaction: Arecaidine is treated with a coupling agent, N,N′-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent like dichloromethane (DCM).
-
Procedure: To a solution of arecaidine (1.0 eq), but-2-yn-1-ol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, DCC (1.2 eq) is added.[3] The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature.
-
Reaction Conditions: The activation of the carboxylic acid typically occurs at 0 °C over 1-2 hours, followed by esterification at room temperature for 12-24 hours.[1]
Step 2: Esterification and Work-up
-
Work-up: The by-product, dicyclohexylurea (DCU), is largely insoluble in DCM and can be removed by filtration. The filtrate is then washed sequentially with dilute acid (e.g., HCl) to remove unreacted DMAP and a basic solution (e.g., NaHCO₃) to remove unreacted arecaidine. The organic layer is dried and concentrated. The crude ester is purified by silica gel chromatography.
Step 3: Tosylate Salt Formation
-
Reaction: The purified ester is converted to its tosylate salt.
-
Procedure: The arecaidine but-2-ynyl ester is dissolved in anhydrous diethyl ether, and a stoichiometric amount of p-toluenesulfonic acid monohydrate is added. The mixture is stirred, and the resulting precipitate is collected by filtration to give the final product.[1]
Diagram 2: Synthesis of this compound via Direct Esterification
Caption: Workflow for the direct esterification synthesis.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 2: Characterization Data for this compound
| Technique | Data |
| ¹H NMR | (400 MHz, D₂O): δ 7.69 (d, J = 8.0 Hz, 2H, tosyl aromatic), 7.48 (d, J = 8.0 Hz, 2H, tosyl aromatic), 4.76 (t, J = 2.4 Hz, 2H, OCH₂C≡C), 3.55–3.45 (m, 2H, NCH₂), 2.98 (s, 3H, NCH₃)[1] |
| ¹³C NMR | Expected signals for the arecaidine ring, the butynyl ester group, and the tosylate counter-ion. Key signals include the ester carbonyl, alkynyl carbons, and aromatic carbons. |
| IR | Expected characteristic peaks for C=O (ester), C≡C (alkyne), and S=O (sulfonate) functional groups. |
| Mass Spec. | Expected molecular ion peak corresponding to the free base (Arecaidine but-2-ynyl ester). |
| HPLC | Purity is typically assessed using reverse-phase HPLC with UV detection at 254 nm.[1] |
Biological Activity and Signaling Pathway
This compound is a selective M2 muscarinic acetylcholine receptor agonist.[1] M2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit.[4]
Activation of the M2 receptor by an agonist like this compound initiates a signaling cascade:
-
G-protein activation: The agonist binding induces a conformational change in the M2 receptor, leading to the activation of the associated Gαi/o protein. This involves the exchange of GDP for GTP on the Gα subunit.
-
Dissociation of G-protein subunits: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.
-
Downstream effects of Gαi: The primary effector of Gαi is adenylyl cyclase. Gαi inhibits adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
-
Downstream effects of Gβγ: The Gβγ subunit can also modulate effectors, most notably G-protein-coupled inwardly-rectifying potassium channels (GIRKs). Activation of GIRKs leads to an efflux of K⁺ ions, causing hyperpolarization of the cell membrane. In cardiac pacemaker cells, this effect contributes to a decrease in heart rate.[4]
-
Non-canonical pathways: M2 receptor activation can also influence other signaling pathways, such as the PI3K/Akt pathway, potentially through β-arrestin or the Gβγ subunits.[5][6]
Diagram 3: M2 Muscarinic Receptor Signaling Pathway
Caption: Signaling cascade following M2 receptor activation.
Conclusion
This technical guide has detailed two effective synthetic routes for this compound, providing foundational experimental protocols and characterization information. The elucidation of its mechanism of action through the M2 muscarinic receptor signaling pathway underscores its importance as a selective agonist for research purposes. For successful implementation, researchers should pay close attention to anhydrous reaction conditions and purification techniques to ensure the high purity required for biological assays. Further investigation and optimization of the presented synthetic methods may lead to improved yields and scalability for broader applications in drug discovery and development.
References
Arecaidine but-2-ynyl ester tosylate chemical properties
An In-depth Technical Guide to Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and pharmacological profile of Arecaidine but-2-ynyl ester tosylate (ABET), a key research compound.
Core Chemical and Physical Properties
This compound (CAS No: 119630-77-2) is a synthetic derivative of arecaidine, an alkaloid found in the areca nut.[1] It is widely utilized in pharmacological research as a selective muscarinic acetylcholine (B1216132) receptor (mAChR) M2 agonist.[1][2][3] The compound consists of the arecaidine but-2-ynyl ester cation and a tosylate counterion.[1]
Physicochemical Data
The key physicochemical properties of ABET are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 119630-77-2 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ · C₇H₈SO₃ | [1] |
| Molecular Weight | 365.44 g/mol | [1] |
| Appearance | Solid / Crystalline Solid | [4][5] |
| Purity | ≥98% to >99.95% | [1][3] |
| Melting Point | 232°C (with decomposition) | [5] |
| Solubility | Soluble up to 100 mM in water.[1] Slightly soluble in DMSO and Methanol.[5] | [1][5] |
| Storage (Solid) | Store at room temperature; stable for up to 12 months.[1] | [1] |
| Storage (Solution) | Store sealed, away from moisture and light. -80°C for 6 months; -20°C for 1 month.[2] Aqueous solutions have limited stability.[1] | [1][2] |
Synthesis and Characterization
The synthesis of this compound can be achieved through multiple routes. The methodologies below detail the most common laboratory-scale preparations.
Experimental Protocol 1: Tosylation-Mediated Esterification
This method involves a three-step process utilizing a tosylated intermediate for ester formation.[1]
-
Step 1: Synthesis of But-2-ynyl Tosylate: But-2-ynol is reacted with p-toluenesulfonyl chloride (TsCl) in dichloromethane (B109758) (DCM). Triethylamine (Et₃N) is used as a base. The reaction is typically performed at 0°C to control the exothermic reaction and prevent decomposition of TsCl.[1]
-
Step 2: Nucleophilic Substitution with Arecaidine Carboxylate: The carboxylic acid group of arecaidine is deprotonated using a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting arecaidine carboxylate anion then acts as a nucleophile, attacking the but-2-ynyl tosylate in an Sₙ2 reaction to form the ester.[1]
-
Step 3: Tosylate Salt Formation: The purified free base ester is dissolved in a suitable solvent, such as ethanol, and treated with a stoichiometric amount of p-toluenesulfonic acid. The final product, this compound, precipitates from the solution and is collected via filtration.[1]
Experimental Protocol 2: Direct Esterification via Coupling Agents
This alternative route employs carbodiimide (B86325) coupling agents to facilitate the esterification directly.[1]
-
Step 1: Activation of Arecaidine: Arecaidine is dissolved in dry DCM and reacted with N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This forms a highly reactive O-acylisourea intermediate.[1]
-
Step 2: Ester Formation: But-2-ynol is added to the activated arecaidine solution. The reaction proceeds at room temperature for 12-24 hours, yielding the arecaidine but-2-ynyl ester and dicyclohexylurea (DCU) as a byproduct.[1]
-
Step 3: Salt Formation and Purification: The DCU byproduct is removed by filtration. The filtrate containing the ester is then treated with p-toluenesulfonic acid monohydrate in a solvent like anhydrous diethyl ether. The resulting precipitate of the tosylate salt is collected by filtration.[1]
Analytical Characterization Protocols
Rigorous analytical methods are required to confirm the identity, purity, and structure of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[1] Detection by UV spectrophotometry at 254 nm should confirm a purity of ≥98%.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. Key proton signals for ABET in D₂O include the tosyl aromatic protons (δ 7.48-7.69), the ester methylene (B1212753) protons adjacent to the alkyne (δ 4.76), and the N-methyl protons (δ 2.98).[1]
Pharmacology and Mechanism of Action
ABET is a potent and selective agonist for the M2 subtype of muscarinic acetylcholine receptors.[1][2] Its pharmacological profile makes it a valuable tool for investigating M2 receptor-mediated signaling pathways.
Receptor Selectivity and Potency
ABET demonstrates a notable selectivity for M2 receptors. It is 4.6-fold more selective for M2 receptors located in the atrium compared to those in the ileum, making it a valuable tool for studying cardiac-specific cholinergic signaling.[1] A computational molecular docking study also showed a preferential binding affinity for M2 and M4 receptors.[6]
Mechanism of Action
As an M2 receptor agonist, ABET mimics the action of acetylcholine at these specific sites. M2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway.
-
Receptor Binding: ABET binds to and activates the M2 receptor on the cell surface.
-
G-Protein Activation: This activation leads to the dissociation of the heterotrimeric Gi protein into its Gαi and Gβγ subunits.
-
Downstream Signaling:
-
The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit can directly open G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability, which is particularly relevant in cardiac pacemaker cells.
-
This signaling cascade results in physiological effects such as a decrease in heart rate and mean arterial pressure, as observed in rat models.[2][3]
Research Applications
The specific pharmacological profile of ABET lends itself to several key areas of research.
-
Cardiovascular Research: Due to its high selectivity for cardiac M2 receptors, ABET is used to study cholinergic modulation of heart function, including bradycardia and blood pressure regulation.[1][2][3]
-
Neuroscience: While less explored, its M2/M4 selectivity suggests potential use in neurological models.[1] It has been noted that ABET does not induce pigment granule dispersion in retinal pigment epithelium, unlike non-selective muscarinic agonists.[1][7]
-
Oncology: Recent in-vitro studies have highlighted the anti-carcinogenic potential of ABET in breast cancer cell lines.[6] It was shown to inhibit cell viability, proliferation, and migration, as well as induce cell cycle arrest and apoptosis.[6] These findings suggest ABET could be a promising candidate for further investigation in cancer therapeutics.[6]
-
Click Chemistry: The presence of a terminal alkyne group in its structure makes ABET a useful reagent for click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for molecular labeling and conjugation.[2][3]
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 499-04-7 [m.chemicalbook.com]
- 6. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Arecaidine but-2-ynyl ester tosylate structure
An In-depth Technical Guide to Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET)
Introduction
Arecaidine but-2-ynyl ester tosylate (ABET) is a synthetic, potent, and selective muscarinic acetylcholine (B1216132) receptor (mAChR) M2 agonist.[1] Structurally derived from arecaidine, an alkaloid found in Areca catechu, ABET is a valuable tool in cardiovascular research and neuroscience.[2][3][4] Its selectivity for the M2 receptor subtype, particularly cardiac M2 over ileal M2 receptors, makes it a specific probe for studying heart-specific cholinergic signaling.[2] Recent studies have also explored its anti-carcinogenic potential in breast cancer models.[5] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and biological activity for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
ABET is composed of two main parts: the arecaidine but-2-ynyl ester and a tosylate counterion.[2] The canonical SMILES representation is CC#CCOC(C(C1)=CCCN1C)=O.CC2=CC=C(S(=O)(O)=O)C=C2.[2]
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 119630-77-2 | [1][2][4] |
| Molecular Formula | C₁₁H₁₅NO₂·C₇H₈SO₃ (or C₁₈H₂₃NO₅S) | [1][2][4][6] |
| Molecular Weight | 365.44 g/mol | [1][2][4][6] |
| Purity | >99% | [2] |
| Appearance | Solid / Crystalline Solid | [2][7] |
| Solubility | Soluble up to 100 mM in water; Slightly soluble in DMSO and Methanol | [2][7] |
| Storage (Solid) | Room temperature; Stable for 12 months | [2] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from light) | [3] |
| pKa | ~9.07 (Approximate) | [7] |
Synthesis and Experimental Protocols
The synthesis of ABET can be achieved through several routes, with tosylation-mediated esterification being a common method.
Detailed Synthesis Protocol: Tosylation-Mediated Esterification
This synthetic route involves three primary steps.[2]
-
Step 1: Synthesis of But-2-ynyl Tosylate: But-2-ynol is reacted with p-toluenesulfonyl chloride (TsCl) in dichloromethane (B109758) (DCM) using triethylamine (B128534) (Et₃N) as a base.[2] The reaction is typically performed at 0–25°C and yields the tosylate intermediate as a crystalline solid after an aqueous workup.[2]
-
Step 2: Nucleophilic Substitution with Arecaidine: The carboxylic acid group of arecaidine is deprotonated using a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).[2] The resulting carboxylate anion then acts as a nucleophile, attacking the but-2-ynyl tosylate via an Sₙ2 mechanism to form the ester.[2]
-
Step 3: Tosylate Salt Formation: The final step involves treating the free base ester with p-toluenesulfonic acid in a solvent like ethanol.[2] This reaction precipitates the desired this compound salt, which can be collected by filtration.[2]
Alternative Synthesis: Direct Esterification
An alternative method involves using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[2]
-
Arecaidine is first activated by DCC in dry DCM.[2]
-
But-2-ynol is then added to the activated acid, and the mixture is stirred for 12-24 hours at room temperature to yield the ester.[2]
-
The final salt is formed by treating the purified ester with p-toluenesulfonic acid monohydrate in anhydrous diethyl ether.[2]
Quality Control and Characterization Protocols
-
Purity Verification: High-Performance Liquid Chromatography (HPLC) with UV detection (at λ = 254 nm) is used to assess purity, comparing retention times to a reference standard.[2]
-
Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure. Key signals include the ester protons (δ 4.6–5.0 ppm) and the tosyl group's methyl protons (δ 2.4 ppm).[2]
-
Bioactivity Validation: The M2 receptor agonism is confirmed through competitive binding assays, often using ³H-N-methylscopolamine, and functional assays such as ileal smooth muscle contraction studies.[2]
Biological Activity and Mechanism of Action
ABET is a potent muscarinic agonist with a notable selectivity for M2 receptors.
Receptor Selectivity and Potency
ABET demonstrates a 4.6-fold higher selectivity for M2 receptors in the atrium compared to those in the ileum, making it a valuable tool for studying cardiac-specific cholinergic effects.[2] This selectivity is higher than that of the related compound, Arecaidine Propargyl Ester (APE), which has a cardiac/ileal M2 potency ratio of 2.8.[2]
| Compound | Receptor Selectivity | Cardiac M2 Specificity | Source |
| ABET | M2 | High (4.6 ratio) | [2] |
| Oxotremorine | M2/M4 | Low | [2] |
| Bethanechol | M2 | Moderate | [2] |
| Carbachol | Pan-mAChR | None | [2] |
M2 Receptor Signaling Pathway
As an M2 agonist, ABET activates the Gi-coupled protein pathway.
-
Receptor Binding: ABET binds to the orthosteric site of the M2 muscarinic receptor.
-
G-Protein Activation: This binding induces a conformational change, activating the associated heterotrimeric Gi protein.
-
Subunit Dissociation: The Gi protein dissociates into its Gαi and Gβγ subunits.
-
Downstream Effects:
-
The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability, which is the primary mechanism for its negative chronotropic effects in the heart.
-
Physiological and Therapeutic Effects
In animal models, ABET dose-dependently decreases mean arterial pressure and heart rate, consistent with its M2 agonist activity.[3][4] More recently, ABET has been investigated for its anti-carcinogenic properties. A 2025 study demonstrated that ABET can inhibit the viability, proliferation, and migration of breast cancer cell lines (MDA-MB-231 and MCF-7).[5] The study, which used molecular docking to confirm binding to M2/M4 receptors, found that ABET induced cell cycle arrest and apoptosis, highlighting its potential as a therapeutic candidate for breast cancer.[5]
References
- 1. scbt.com [scbt.com]
- 2. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 5. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ebiohippo.com [ebiohippo.com]
- 7. This compound CAS#: 499-04-7 [m.chemicalbook.com]
An In-depth Technical Guide to Arecaidine but-2-ynyl ester tosylate (CAS: 119630-77-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET), CAS number 119630-77-2, is a potent and selective synthetic agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Structurally derived from arecaidine, an alkaloid found in Areca catechu, ABET is a valuable pharmacological tool for investigating M2 receptor-mediated physiological and pathological processes.[2] Its selectivity for the M2 subtype, particularly in cardiac tissue over ileal tissue, makes it a significant compound for cardiovascular research.[1][3] Recent studies have also highlighted its potential anti-carcinogenic properties, specifically in breast cancer models, by inhibiting proliferation and inducing apoptosis.[4] This technical guide provides a comprehensive overview of ABET, including its physicochemical properties, synthesis, experimental protocols, and mechanism of action.
Physicochemical and Pharmacological Data
The following tables summarize the key quantitative data for Arecaidine but-2-ynyl ester tosylate.
Table 2.1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 119630-77-2 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ | [1][2][3] |
| Molecular Weight | 365.44 g/mol | [1][2][3] |
| Alternate Names | ABET, N-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid but-2-ynyl ester tosylate | [2] |
| Appearance | White to off-white solid | |
| Purity | >99% | [1] |
| Solubility | Soluble up to 100 mM in water and sterile water. | [1][3][5] |
| Storage (Solid) | Room temperature; stable for 12 months. | [1][3] |
| Storage (Solution) | Short-term storage recommended. -80°C for up to 6 months; -20°C for up to 1 month. | |
| SMILES | CC#CCOC(C1=CCCN(C)C1)=O.O=S(O)(C2=CC=C(C)C=C2)=O |
Table 2.2: Pharmacological Data
| Parameter | Value | Species/Assay | Source(s) |
| Receptor Target | Muscarinic Acetylcholine Receptor M2 (mAChR M2) | - | [1][2] |
| Activity | Potent, selective agonist | - | [2][3] |
| M2 Selectivity | 4.6-fold selective for atrial M2 receptors vs. ileal M2 receptors. | Guinea pig | [3] |
| In Vivo Effect | Dose-dependently decreases mean arterial pressure and heart rate. | Rat | [6] |
| Anti-cancer Activity | Markedly inhibits viability, growth, clonogenicity, and migration. | Human Breast Cancer Cell Lines (MDA-MB-231, MCF-7) | [4] |
| Effective Concentration (In Vitro) | 0.32 mM (MCF-7 cells), 0.79 mM (MDA-MB-231 cells) for anti-clonogenic and migration effects. | Human Breast Cancer Cell Lines | [7] |
Synthesis and Characterization
Two primary synthetic routes for this compound have been described.[1]
Experimental Protocols: Synthesis
Method 1: Tosylation-Mediated Esterification [1]
This method involves the reaction of arecaidine with a pre-synthesized reactive intermediate, but-2-ynyl tosylate.
-
Step 1: Synthesis of But-2-ynyl Tosylate:
-
Dissolve but-2-yn-1-ol and triethylamine (B128534) in dichloromethane (B109758) (DCM).
-
Cool the mixture to 0°C.
-
Add p-toluenesulfonyl chloride (TsCl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup to isolate the but-2-ynyl tosylate product.
-
-
Step 2: Nucleophilic Substitution with Arecaidine:
-
Suspend arecaidine in tetrahydrofuran (B95107) (THF).
-
Add sodium hydride (NaH) to deprotonate the carboxylic acid, forming the sodium arecaidinate salt.
-
Add the but-2-ynyl tosylate from Step 1 to the reaction mixture.
-
Stir at room temperature to facilitate the Sₙ2 reaction, forming the arecaidine but-2-ynyl ester.
-
-
Step 3: Tosylate Salt Formation:
-
Dissolve the crude ester from Step 2 in ethanol.
-
Add a stoichiometric amount of p-toluenesulfonic acid.
-
Stir to induce precipitation of the final tosylate salt.
-
Collect the precipitate by filtration and dry.
-
Method 2: Direct Esterification Using Coupling Agents [1]
This approach utilizes carbodiimide (B86325) coupling chemistry to directly form the ester bond.
-
Suspend arecaidine in dry dichloromethane (DCM).
-
Add N,N′-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid.
-
Add but-2-yn-1-ol to the mixture.
-
Stir at room temperature for 12-24 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate to obtain the crude ester.
-
Dissolve the ester in anhydrous diethyl ether.
-
Add a stoichiometric amount of p-toluenesulfonic acid monohydrate and stir for 1 hour.
-
Collect the precipitated this compound by filtration.
Experimental Protocols: Characterization
-
Purity Verification (HPLC): [1]
-
System: High-Performance Liquid Chromatography with UV detection.
-
Detection Wavelength: 254 nm.
-
Procedure: Dissolve a small sample of the synthesized compound in a suitable solvent (e.g., water or methanol). Inject the sample into the HPLC system.
-
Analysis: Compare the retention time of the major peak to a known reference standard. Purity is determined by the peak area percentage.
-
-
Structural Confirmation (NMR): [1]
-
System: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Procedure: Dissolve the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Analysis: Confirm the presence of key structural features:
-
Ester linkage protons: δ 4.6–5.0 ppm.
-
Tosyl group methyl protons: δ 2.4 ppm.
-
Confirm all other expected proton and carbon signals.
-
-
-
Bioactivity Validation (Competitive Binding Assay): [1]
-
Objective: To confirm M2 receptor agonism.
-
Materials: Membranes from cells expressing M2 receptors, [³H]-N-methylscopolamine ([³H]-NMS) as a radiolabeled antagonist.
-
Procedure: a. Incubate the M2 receptor membranes with a fixed concentration of [³H]-NMS and varying concentrations of the test compound (ABET). b. Allow the binding to reach equilibrium. c. Separate bound from free radioligand by rapid filtration. d. Quantify the bound radioactivity using liquid scintillation counting.
-
Analysis: Determine the ability of ABET to displace [³H]-NMS from the M2 receptor, and calculate the inhibition constant (Ki).
-
Mechanism of Action and Signaling Pathways
This compound acts as a selective agonist at the M2 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). M2 receptors are predominantly coupled to the Gαi/o family of G-proteins.
Canonical M2 Receptor Signaling
Upon binding of ABET, the M2 receptor undergoes a conformational change, leading to the activation of its associated Gαi/o protein. This initiates two primary signaling cascades:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA).
-
Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and activates G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization. It can also inhibit voltage-gated Ca²⁺ channels.
References
- 1. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Tosylate Salt of Arecaidine Esters for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tosylate salts of arecaidine (B1214280) esters, focusing on two key analogs: Arecaidine But-2-ynyl Ester Tosylate (ABET) and Arecaidine Propargyl Ester Tosylate (APE). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the chemical properties, synthesis, biological activity, and relevant experimental protocols for these compounds.
Core Chemical and Physical Properties
The tosylate salts of arecaidine esters are synthetic compounds derived from arecaidine, a natural alkaloid. They are primarily investigated for their activity as muscarinic acetylcholine (B1216132) receptor (mAChR) agonists. The tosylate counterion is introduced to improve the salt's crystallinity and handling properties.
Table 1: Physicochemical Properties of Arecaidine Ester Tosylates
| Property | This compound (ABET) | Arecaidine Propargyl Ester Tosylate (APE) |
| CAS Number | 119630-77-2[1] | 147202-94-6 |
| Molecular Formula | C₁₁H₁₅NO₂·C₇H₈SO₃[1] | C₁₀H₁₃NO₂·C₇H₈SO₃ |
| Molecular Weight | 365.44 g/mol [1] | 351.42 g/mol |
| Appearance | Solid | Solid |
| Solubility | Soluble to 100 mM in water | Soluble to 100 mM in water |
| Melting Point | 232°C (decomposition) | Not explicitly found in search results. |
| pKa (approximate) | 9.07 | Not explicitly found in search results. |
| Storage | Store at room temperature | Store at room temperature |
Synthesis of Arecaidine Ester Tosylates
The synthesis of arecaidine ester tosylates can be achieved through several methods. A common and effective approach involves the esterification of arecaidine with the corresponding alcohol, followed by salt formation with p-toluenesulfonic acid.
Experimental Protocol: Synthesis of this compound via DCC/DMAP Coupling
This protocol details the synthesis of ABET using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.
Materials:
-
Arecaidine
-
But-2-yn-1-ol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Esterification:
-
To a solution of arecaidine (1.0 equivalent) and but-2-yn-1-ol (1.2 equivalents) in anhydrous DCM, add DCC (1.1 equivalents) and DMAP (0.1 equivalents) at 0°C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
-
-
Tosylate Salt Formation:
-
Dissolve the purified arecaidine but-2-ynyl ester in anhydrous diethyl ether.
-
Add a solution of p-toluenesulfonic acid monohydrate (1.0 equivalent) in diethyl ether dropwise with stirring.
-
A precipitate will form. Continue stirring for 1 hour at room temperature.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Workflow for DCC/DMAP Mediated Synthesis of this compound
References
Preclinical Profile of Arecaidine but-2-ynyl ester tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine (B1214280) but-2-ynyl ester tosylate, also known as ABET, is a synthetic compound recognized for its activity as a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] Structurally derived from arecaidine, an alkaloid found in the areca nut, this compound has garnered interest in pharmacological research, particularly in the fields of cardiovascular and neurological science. Its selectivity for the M2 receptor subtype makes it a valuable tool for investigating the physiological and pathological roles of this specific receptor. This technical guide provides a comprehensive overview of the available preclinical data on Arecaidine but-2-ynyl ester tosylate and its close analogs, detailing its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Pharmacological Data
Binding Affinity (Ki) of Arecaidine Propargyl Ester (APE) at Human Muscarinic Receptors
Data obtained from competitive binding assays using Chinese Hamster Ovary (CHO) cells expressing human recombinant muscarinic receptors.
| Receptor Subtype | Ki (µM) |
| M1 | 1.23 |
| M2 | 0.0871 |
| M3 | 0.851 |
| M4 | 0.977 |
| M5 | 0.933 |
Data for Arecaidine Propargyl Ester, a close structural analog of Arecaidine but-2-ynyl ester.[2]
Functional Potency (EC50) of Arecaidine Esters
The functional activity of arecaidine esters has been primarily characterized in isolated tissue preparations rich in specific muscarinic receptor subtypes.
| Compound | Preparation | Predominant Receptor | -log EC50 | Potency Ratio (Ileum/Atria) |
| Arecaidine 2-butynyl ester | Guinea-pig isolated atria | M2 | - | 4.6[3][4][5] |
| Arecaidine propargyl ester (APE) | Guinea-pig isolated atria | M2 | 8.22[3][4] | 2.8[3][4] |
| Arecaidine propargyl ester (APE) | Guinea-pig isolated ileum | M2/M3 | 7.77[3][4] | - |
The potency ratio indicates selectivity for cardiac M2 receptors over those in the ileum.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize muscarinic receptor agonists like this compound.
Radioligand Binding Assay ([³H]-N-methylscopolamine)
This assay is used to determine the binding affinity (Ki) of a test compound for muscarinic receptors.
-
Objective: To determine the inhibitory constant (Ki) of this compound at each of the five muscarinic receptor subtypes (M1-M5).
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Non-specific binding control: Atropine (B194438) (1-10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Cell membranes are thawed and resuspended in ice-cold assay buffer to a predetermined optimal protein concentration.
-
Serial dilutions of this compound are prepared in the assay buffer.
-
In a 96-well plate, the following are added in order: assay buffer, the test compound at various concentrations (or vehicle for total binding, or atropine for non-specific binding), and [³H]-NMS at a concentration close to its dissociation constant (Kd).
-
The binding reaction is initiated by adding the cell membrane suspension to each well.
-
The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
A non-linear regression analysis (sigmoidal dose-response) is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay.
Functional Assay: GTPγS Binding
This assay measures the activation of G-proteins coupled to the receptor, providing a measure of agonist efficacy.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating Gi/o proteins coupled to the M2 receptor.
-
Materials:
-
Cell membranes expressing the M2 muscarinic receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
-
Procedure:
-
Cell membranes are incubated with the test compound at various concentrations in the assay buffer containing GDP.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer and the radioactivity is quantified by scintillation counting.
-
-
Data Analysis:
-
The specific binding of [³⁵S]GTPγS is determined and plotted against the logarithm of the agonist concentration.
-
A non-linear regression analysis is used to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.
-
Functional Assay: cAMP Inhibition
As M2 receptors are coupled to Gi proteins, their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Objective: To measure the inhibitory effect of this compound on cAMP production.
-
Materials:
-
Whole cells expressing the M2 muscarinic receptor.
-
Test Compound: this compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Cells are pre-incubated with various concentrations of this compound.
-
Adenylyl cyclase is then stimulated with a fixed concentration of forskolin.
-
The cells are incubated to allow for changes in intracellular cAMP levels.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercial assay kit.
-
-
Data Analysis:
-
The percentage inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the test compound.
-
The data are plotted against the logarithm of the agonist concentration, and a non-linear regression analysis is used to determine the IC50 value for cAMP inhibition.
-
Workflow for cAMP Inhibition Assay.
Signaling Pathway
This compound, as an M2 muscarinic receptor agonist, activates the Gi/o signaling cascade. The binding of the agonist to the M2 receptor induces a conformational change, leading to the activation of the associated heterotrimeric G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunit can also modulate other effectors, such as inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
M2 Muscarinic Receptor Signaling Pathway.
Conclusion
This compound is a valuable research tool for elucidating the roles of the M2 muscarinic receptor. The available preclinical data highlight its potency and selectivity as an M2 agonist. While comprehensive data across all muscarinic subtypes for this specific salt are limited, the information from closely related analogs provides a strong indication of its pharmacological profile. The experimental protocols outlined in this guide serve as a foundation for the further characterization of this and similar compounds in drug discovery and development programs. Further studies are warranted to fully delineate its pharmacokinetic and toxicological properties.
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
Arecaidine But-2-ynyl Ester Tosylate: A Technical Guide to its M2 Muscarinic Receptor Binding Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
Quantitative Functional Potency
Arecaidine (B1214280) but-2-ynyl ester tosylate is a potent and selective agonist for the M2 muscarinic receptor. Its functional potency has been primarily characterized in isolated tissue preparations rich in M2 receptors, such as the guinea pig atrium and ileum. The following table summarizes the available quantitative data for the closely related analogue, arecaidine 2-butynyl ester, which is functionally equivalent to arecaidine but-2-ynyl ester tosylate.
| Compound | Tissue/Receptor | Parameter | Value | Reference |
| Arecaidine 2-butynyl ester | Guinea-pig isolated atria (M2) | -log EC₅₀ | 8.22 | [1] |
| Arecaidine 2-butynyl ester | Guinea-pig isolated ileum (M2) | -log EC₅₀ | 7.77 | [1] |
| Arecaidine 2-butynyl ester | - | Potency Ratio (ileum/atria) | 4.6 | [1][2] |
Note: The EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC₅₀ value indicates a higher potency. The potency ratio indicates a 4.6-fold selectivity for the M2 receptors in the atrium over those in the ileum.[1][2]
Experimental Protocols
The functional potency of this compound and its analogues has been determined using classical pharmacological preparations of isolated tissues. These assays measure the physiological response of a tissue to the agonist, which is mediated by the activation of M2 receptors.
Isolated Guinea-Pig Atria Assay for M2 Receptor Agonism
This protocol is designed to assess the negative chronotropic (rate-decreasing) effects of M2 receptor agonists on the heart.
Experimental Workflow:
Caption: Workflow for assessing M2 receptor agonism in isolated guinea-pig atria.
Detailed Steps:
-
Tissue Preparation: A guinea pig is euthanized, and the heart is quickly excised. The left atrium is dissected and cleaned of surrounding tissue.
-
Experimental Setup: The isolated atrium is mounted in an organ bath containing Tyrode's solution, maintained at 32°C, and continuously gassed with a mixture of 95% O₂ and 5% CO₂. The tissue is electrically paced at a constant frequency (e.g., 1 Hz). An initial tension is applied, and the preparation is allowed to equilibrate for approximately 60 minutes.
-
Agonist Administration: this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.
-
Response Measurement: The negative inotropic (force-decreasing) or negative chronotropic (rate-decreasing) response is measured using a force-displacement transducer connected to a recording system.
-
Data Analysis: A concentration-response curve is plotted, and the -log EC₅₀ value is calculated to determine the potency of the compound.
Isolated Guinea-Pig Ileum Assay for M2/M3 Receptor Agonism
This protocol measures the contractile response of the smooth muscle of the ileum, which is mediated by both M2 and M3 muscarinic receptors.
Experimental Workflow:
Caption: Workflow for assessing muscarinic receptor agonism in isolated guinea-pig ileum.
Detailed Steps:
-
Tissue Preparation: A guinea pig is euthanized, and a section of the ileum is removed and placed in warm Tyrode's solution. Segments of the ileum are prepared and cleared of their contents.
-
Experimental Setup: The ileum segment is suspended in an organ bath containing Tyrode's solution at 37°C and gassed with 95% O₂ and 5% CO₂. The tissue is connected to a transducer to record either isotonic or isometric contractions. The preparation is allowed to equilibrate under a small resting tension for about 60 minutes.
-
Agonist Administration: The compound is added to the bath in a cumulative fashion.
-
Response Measurement: The contractile response of the smooth muscle is recorded.
-
Data Analysis: A concentration-response curve is generated to calculate the -log EC₅₀ value.
M2 Muscarinic Receptor Signaling Pathways
Activation of the M2 muscarinic receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The M2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi.
Canonical Gαi-Mediated Signaling Pathway
The primary and most well-understood signaling pathway for the M2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Caption: Canonical M2 receptor signaling pathway via Gαi.
This pathway is central to the inhibitory effects of M2 receptor activation in various tissues, such as the heart, where it leads to a decrease in heart rate and contractility.
Non-Canonical β-Arrestin and PI3K/Akt Signaling
In addition to the canonical pathway, M2 receptor activation can also trigger signaling through non-canonical pathways, including those involving β-arrestin and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Caption: Non-canonical M2 receptor signaling via β-arrestin and PI3K/Akt.
This pathway highlights the complexity of M2 receptor signaling and its ability to influence a wider range of cellular processes beyond the canonical Gαi-mediated effects.
Conclusion
This compound is a valuable pharmacological tool for studying the M2 muscarinic receptor. While direct binding affinity data remains to be published, its functional potency and selectivity are well-documented through in vitro tissue bath experiments. The detailed experimental protocols and an understanding of the downstream signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals working with this selective M2 receptor agonist. Further studies are warranted to elucidate its precise binding kinetics and to fully explore the therapeutic potential of targeting the M2 receptor with this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Cardiovascular Studies of Arecaidine But-2-ynyl Ester Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) is a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] In vivo studies, primarily in rodent models, have demonstrated its significant impact on cardiovascular function, characterized by a dose-dependent reduction in heart rate and mean arterial blood pressure.[1][2] This document provides a detailed protocol for an in vivo experiment in a pithed rat model to assess the cardiovascular effects of ABET, along with a summary of expected quantitative data based on studies of structurally similar M2 agonists. Additionally, it outlines the key signaling pathway involved and provides a workflow for the experimental procedure.
Introduction
The M2 muscarinic acetylcholine receptor is the predominant subtype found in the heart and plays a crucial role in mediating the parasympathetic nervous system's control of cardiac function. Activation of M2 receptors leads to a negative chronotropic effect (decreased heart rate) and a negative inotropic effect (decreased force of contraction). Arecaidine but-2-ynyl ester tosylate, as a selective M2 agonist, is a valuable tool for investigating the therapeutic potential of targeting this receptor in cardiovascular diseases. The pithed rat model is a well-established in vivo preparation that allows for the study of peripherally-acting cardiovascular drugs in the absence of central nervous system and reflex autonomic influences.[3]
Data Presentation
Table 1: Expected Dose-Dependent Cardiovascular Effects of an Arecaidine Ester Analogue in the Pithed Rat Model
| Dose (µmol/kg, i.v.) | Expected Change in Heart Rate (beats per minute) | Expected Change in Mean Arterial Pressure (mmHg) |
| 0.1 | -20 to -40 | -10 to -20 |
| 1.0 | -80 to -120 | -30 to -50 |
| 10.0 | -150 to -200 | -60 to -80 |
Note: This data is extrapolated from studies on arecaidine propargyl ester and should be considered as a guideline for expected effects of this compound.[4]
Experimental Protocols
In Vivo Assessment of Cardiovascular Effects in the Pithed Rat
This protocol describes the procedure for evaluating the effects of intravenously administered this compound on heart rate and blood pressure in a pithed rat model.
Materials:
-
This compound (ABET)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparinized saline
-
Pithing rod
-
Tracheal cannula
-
Carotid artery and jugular vein catheters
-
Pressure transducer and recording system
-
ECG electrodes and recording system
-
Mechanical ventilator
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Perform a tracheotomy and insert a tracheal cannula to facilitate artificial respiration.
-
Cannulate the right carotid artery for the measurement of arterial blood pressure and the left jugular vein for intravenous drug administration.
-
Connect the arterial cannula to a pressure transducer for continuous recording of blood pressure and heart rate.
-
Insert ECG electrodes to monitor cardiac electrical activity.
-
-
Pithing:
-
Insert the pithing rod through the orbit and foramen magnum (B12768669) into the spinal canal to destroy the central nervous system, thus eliminating central and reflex control of the cardiovascular system.
-
Immediately begin artificial respiration with a mechanical ventilator.
-
-
Stabilization:
-
Allow the animal's cardiovascular parameters to stabilize for a period of 20-30 minutes before drug administration.
-
-
Drug Administration:
-
Prepare a stock solution of this compound in saline.
-
Administer increasing doses of ABET (e.g., 0.1, 1.0, 10.0 µmol/kg) intravenously via the jugular vein cannula.
-
Allow sufficient time between doses for the cardiovascular parameters to return to baseline or stabilize.
-
-
Data Acquisition and Analysis:
-
Continuously record mean arterial pressure (MAP) and heart rate (HR) throughout the experiment.
-
Calculate the change in MAP and HR from the baseline values for each dose of ABET.
-
Construct dose-response curves to determine the potency and efficacy of the compound.
-
Visualizations
M2 Muscarinic Receptor Signaling Pathway in Cardiomyocytes
Caption: M2 receptor activation by ABET leads to decreased heart rate and blood pressure.
Experimental Workflow for In Vivo Cardiovascular Assessment
Caption: Workflow for assessing cardiovascular effects of ABET in a pithed rat model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 3. In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of ganglionic muscarinic M1 receptors by a series of tertiary arecaidine and isoarecaidine esters in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arecaidine But-2-ynyl Ester Tosylate in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) is a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR), a key regulator of cardiovascular function.[1][2][3] Its selectivity for the M2 receptor subtype, particularly in atrial tissue over ileal tissue, makes it an invaluable pharmacological tool for investigating the role of cholinergic signaling in the heart and vasculature.[4][5][6] ABET's primary effects in vivo include a dose-dependent reduction in mean arterial pressure and heart rate, positioning it as a compound of interest for research into cardiovascular diseases.[1][2]
These application notes provide a comprehensive overview of ABET's pharmacological properties, detailed experimental protocols for its use in both in vivo and in vitro cardiovascular models, and a summary of its mechanism of action.
Physicochemical Properties and Storage
A solid understanding of ABET's properties is crucial for accurate and reproducible experimental outcomes.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂·C₇H₈SO₃ | [3] |
| Molecular Weight | 365.44 g/mol | [3] |
| CAS Number | 119630-77-2 | [2] |
| Appearance | Solid | [7] |
| Solubility | Soluble to 100 mM in water | [4] |
| Storage (Solid) | Store at room temperature | [4] |
| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Solutions should be stored sealed, away from moisture and light. | [1] |
Pharmacological Data
ABET's utility in cardiovascular research stems from its specific interaction with M2 muscarinic receptors. The following table summarizes its known pharmacological parameters.
| Parameter | Value | Species/Tissue | Reference |
| Selectivity | 4.6-fold selective for atrial M2 receptors vs. ileal M2 receptors | Guinea pig | [4][6] |
| -log EC₅₀ (related compound APE) | 8.22 | Guinea pig atria (M2) | [6] |
| -log EC₅₀ (related compound APE) | 7.77 | Guinea pig ileum (M2) | [6] |
Note: APE (Arecaidine propargyl ester) is a structurally similar M2 agonist. While specific EC₅₀ values for ABET on cardiovascular parameters were not found in the provided search results, its effects are consistently described as potent and dose-dependent.
Mechanism of Action and Signaling Pathway
In the cardiovascular system, ABET exerts its effects primarily through the activation of M2 muscarinic acetylcholine receptors, which are predominantly expressed in the heart.[8][9] M2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gᵢ/Gₒ).[8][9][10]
Activation of M2 receptors by ABET initiates a signaling cascade that leads to:
-
Inhibition of Adenylyl Cyclase: The Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][10] This reduction in cAMP counteracts the stimulatory effects of the sympathetic nervous system, which typically increases cAMP via β-adrenergic receptor activation.[8]
-
Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation can directly modulate ion channel activity.[8][9][10] In the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, Gβγ activates G-protein-coupled inwardly-rectifying potassium channels (GIRK), leading to potassium efflux and hyperpolarization of the cell membrane.[9] This slows the rate of depolarization and consequently reduces heart rate.[9] The Gᵢ/Gₒ pathway can also inhibit L-type calcium channels, reducing calcium influx and thereby decreasing myocardial contractility, particularly in the atria.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 3. scbt.com [scbt.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Arecaidine but-2-ynyl ester tosylate | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 6. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The central action of various arecaidine esters (arecoline derivatives) on blood pressure and heart rate in the cat. Comparison with the peripheral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 10. journals.physiology.org [journals.physiology.org]
Application Note and Protocol: Preparation of Arecaidine but-2-ynyl ester tosylate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine but-2-ynyl ester tosylate (ABET) is a selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1][2] It is a valuable tool in pharmacological research, particularly for studies involving cardiovascular function.[2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of ABET stock solutions.
Physicochemical Data and Storage Recommendations
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 365.44 g/mol | [1][2][3] |
| Molecular Formula | C₁₈H₂₃NO₅S | [2] |
| CAS Number | 119630-77-2 | [1][2][3] |
| Purity | >99% | [1] |
| Solubility | Soluble up to 100 mM in water | [1][3] |
| Solid Storage | Room temperature | [1][3] |
| Stock Solution Storage | Recommended at -20°C for short-term storage. Prepare fresh for best results. | [4][5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in a suitable solvent.
3.1. Materials and Equipment
-
This compound (solid powder)
-
High-purity sterile water or an appropriate buffer (e.g., PBS)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or appropriate sterile vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves
3.2. Procedure
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation, as alkyne esters can be moisture-sensitive.[4]
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound using the following formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) For a 1 mL (0.001 L) stock solution of 10 mM (0.01 mol/L): Mass (g) = 0.01 mol/L x 365.44 g/mol x 0.001 L = 0.0036544 g = 3.65 mg
-
Weighing: Tare the analytical balance with the weighing paper. Carefully weigh out 3.65 mg of this compound using a clean spatula.
-
Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add 1 mL of high-purity water or the desired buffer to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent used, preparation date, and your initials. For immediate use, keep the solution on ice. For short-term storage, store the stock solution at -20°C. It is recommended to prepare fresh solutions for each experiment to ensure optimal activity.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
This compound acts as an agonist at the M2 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The simplified signaling pathway is depicted below.
Caption: Simplified M2 receptor signaling pathway.
Conclusion
This application note provides a comprehensive guide for the preparation of this compound stock solutions. Adherence to this protocol will help ensure the accuracy and consistency of experimental outcomes. For further information, always refer to the manufacturer's specific product data sheet.
References
Application Notes and Protocols for Arecaidine But-2-ynyl Ester Tosylate Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) is a potent and selective synthetic agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR)[1][2]. As a G protein-coupled receptor (GPCR), the M2 receptor plays a crucial role in the parasympathetic nervous system, primarily mediating inhibitory effects such as the slowing of the heart rate[3][4]. ABET's selectivity for the M2 subtype makes it a valuable tool for investigating the physiological and pathological roles of this receptor, with potential applications in cardiovascular research and as an anti-cancer agent[3][5][6]. This document provides detailed protocols for conducting dose-response curve analysis of ABET to characterize its potency and efficacy in relevant biological systems.
Physicochemical Properties of Arecaidine But-2-ynyl Ester Tosylate [1]
| Property | Value |
| CAS Number | 119630-77-2 |
| Molecular Formula | C₁₈H₂₃NO₅S |
| Molecular Weight | 365.44 g/mol |
| Solubility | Soluble in water up to 100 mM |
| Storage | Store solid at room temperature. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. |
M2 Muscarinic Receptor Signaling Pathway
Activation of the M2 muscarinic acetylcholine receptor by an agonist such as this compound primarily initiates a signaling cascade through the inhibitory G protein, Gαi. This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). The βγ subunits of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization. Additionally, non-canonical pathways involving the PI3K/AKT/mTORC1 signaling axis have been reported.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Analysis using a cAMP Inhibition Assay
This protocol describes the determination of the dose-response curve of this compound by measuring the inhibition of forskolin-stimulated cAMP production in a cell line expressing the M2 receptor (e.g., CHO-K1 cells stably expressing human M2 mAChR).
Materials:
-
CHO-K1 cells stably expressing human M2 muscarinic acetylcholine receptor
-
This compound (ABET)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
384-well white opaque microplates
-
Multichannel pipette and reagent reservoirs
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Culture: Culture the M2 receptor-expressing cells in the appropriate medium supplemented with FBS and antibiotics in a CO₂ incubator.
-
Cell Seeding: Harvest the cells and seed them into a 384-well plate at a density of 2,000-5,000 cells per well. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of ABET in assay buffer. A typical concentration range would be from 1 pM to 10 µM. Also, prepare a solution of forskolin at a concentration that induces a submaximal stimulation of adenylyl cyclase (e.g., 1-10 µM).
-
Assay: a. Carefully remove the culture medium from the wells. b. Add the ABET dilutions to the wells. Include a vehicle control (no ABET) and a positive control (a known M2 agonist). c. Incubate for 15-30 minutes at 37°C. d. Add the forskolin solution to all wells except for the basal control wells. e. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Follow the instructions of the chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP concentration.
-
Data Analysis: a. Normalize the data to the forskolin-stimulated response (0% inhibition) and the basal level (100% inhibition). b. Plot the percentage inhibition against the logarithm of the ABET concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximum inhibition.
Protocol 2: Functional Dose-Response Analysis in Isolated Guinea Pig Atria
This protocol outlines the procedure to determine the dose-response curve of this compound by measuring its negative chronotropic effect on isolated guinea pig atria.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution
-
This compound (ABET)
-
Organ bath system with temperature control and aeration
-
Force transducer and data acquisition system
-
Dissection tools
Procedure:
-
Tissue Preparation: Euthanize a guinea pig according to approved animal welfare protocols. Quickly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution. Dissect the atria and mount them in an organ bath containing Krebs-Henseleit solution maintained at 32°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the atria to equilibrate for at least 60 minutes under a resting tension of 1 g. During this period, replace the buffer every 15 minutes.
-
Dose-Response Curve Generation: a. After equilibration, record the basal heart rate. b. Add ABET to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 10 µM). c. Allow the response to stabilize at each concentration before adding the next.
-
Data Analysis: a. Measure the decrease in heart rate at each concentration of ABET. b. Express the response as a percentage of the maximum inhibition of the heart rate. c. Plot the percentage response against the logarithm of the ABET concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Data Presentation
The following table provides an illustrative example of dose-response data for this compound in a functional assay, such as the inhibition of atrial contraction rate. The EC₅₀ value is derived from published potency data[1].
Table 1: Illustrative Dose-Response Data for this compound on Guinea Pig Atrial Rate
| Concentration (nM) | log[Concentration] (M) | % Inhibition of Atrial Rate (Mean ± SEM) |
| 0.1 | -10 | 2.5 ± 0.8 |
| 1 | -9 | 15.2 ± 2.1 |
| 3 | -8.5 | 35.8 ± 3.5 |
| 10 | -8 | 65.1 ± 4.2 |
| 30 | -7.5 | 85.7 ± 3.1 |
| 100 | -7 | 95.3 ± 2.5 |
| 1000 | -6 | 98.1 ± 1.9 |
| EC₅₀ (nM) | ~6 |
Note: This data is for illustrative purposes and should be experimentally determined.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the dose-response curve of this compound in an in vitro functional assay.
Caption: General Experimental Workflow.
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 5. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays Using Arecaidine But-2-ynyl Ester Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) is a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR M2).[1][2][3] Its selectivity for the M2 subtype, particularly cardiac M2 receptors, makes it a valuable pharmacological tool for investigating M2 receptor-mediated signaling pathways and physiological effects in various in vitro systems.[4][5] These application notes provide an overview of the in vitro uses of ABET, supported by detailed experimental protocols for key assays. ABET has been utilized in research areas including cardiovascular studies and oncology, where it has been shown to inhibit cancer cell proliferation, viability, and migration.[6]
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ | [4] |
| Molecular Weight | 365.44 g/mol | [4] |
| CAS Number | 119630-77-2 | [4] |
| Solubility | Soluble to 100 mM in water | [4] |
| Storage | Store solid form at room temperature. | [4] |
Quantitative Pharmacological Data
| Assay | Compound | Tissue/Cell Line | Potency (-log EC50) | Estimated EC50 (nM) | Selectivity (ileum/atria) | Reference |
| M2 Receptor Agonism (Functional Assay) | APE | Guinea-pig atria | 8.22 | ~6.0 | 2.8 | [7] |
| M2 Receptor Agonism (Functional Assay) | APE | Guinea-pig ileum | 7.77 | ~17.0 | 2.8 | [7] |
| M2 Receptor Agonism (Functional Assay) | ABET | - | - | - | 4.6 | [4][5] |
Note: The EC50 values are estimated from the provided -logEC50 values.
Signaling Pathways and Experimental Workflows
M2 Muscarinic Receptor Signaling Pathway
Activation of the M2 muscarinic receptor by an agonist such as Arecaidine but-2-ynyl ester tosylate initiates a signaling cascade through the heterotrimeric G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate other downstream effectors, including the PI3K/Akt/mTORC1 pathway.
Caption: M2 muscarinic receptor signaling cascade initiated by ABET.
General Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of this compound.
Caption: General workflow for in vitro studies with ABET.
Detailed Experimental Protocols
M2 Receptor Radioligand Binding Assay (Competitive)
This protocol is a general guideline for determining the binding affinity (Ki) of ABET for the M2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the M2 muscarinic receptor.
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
This compound (ABET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known M2 antagonist like atropine).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of ABET in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 20-50 µg of protein per well).
-
ABET at various concentrations or vehicle control.
-
Radioligand at a concentration close to its Kd.
-
For non-specific binding wells, add the M2 antagonist instead of ABET.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of ABET from the concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the ability of ABET to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
Cells expressing the M2 muscarinic receptor (e.g., CHO-K1 cells).
-
This compound (ABET).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
96-well cell culture plates.
Procedure:
-
Seed cells in a 96-well plate and culture overnight to allow for attachment.
-
Remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) for a short pre-incubation period.
-
Add serial dilutions of ABET to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for another defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Generate a concentration-response curve and determine the EC50 value for ABET's inhibition of forskolin-stimulated cAMP production.
Cell Viability (MTT) Assay
This protocol assesses the effect of ABET on the viability of cancer cell lines, such as MDA-MB-231 and MCF-7.
Materials:
-
MDA-MB-231 or MCF-7 cells.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (ABET).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of ABET or a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.
Clonogenic (Colony Formation) Assay
This assay evaluates the effect of ABET on the ability of single cells to proliferate and form colonies.
Materials:
-
MDA-MB-231 or MCF-7 cells.
-
Complete cell culture medium.
-
This compound (ABET).
-
6-well plates.
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol).
Procedure:
-
Seed a low number of cells (e.g., 200-500 cells per well) in 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with different concentrations of ABET or a vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium with fresh ABET or vehicle every 2-3 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as having >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction to assess the effect of ABET on clonogenic survival.
Wound Healing (Scratch) Migration Assay
This assay is used to assess the effect of ABET on cell migration.
Materials:
-
MDA-MB-231 or MCF-7 cells.
-
Complete cell culture medium.
-
This compound (ABET).
-
6-well or 12-well plates.
-
A sterile 200 µL pipette tip or a specialized scratch-making tool.
-
Microscope with a camera.
Procedure:
-
Seed cells in the wells of a plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the medium with fresh medium containing different concentrations of ABET or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure to determine the effect of ABET on cell migration.
References
- 1. clyte.tech [clyte.tech]
- 2. 4.4. Colony Formation Assay [bio-protocol.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Scratch Wound Healing Assay [en.bio-protocol.org]
- 6. Scratch Wound Healing Assay [bio-protocol.org]
- 7. Comparison of the proliferative and clonogenic growth capacity of wound fluid from breast cancer patients treated with and without intraoperative radiotherapy - Veldwijk - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for Arecaidine but-2-ynyl ester tosylate in GPCR Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) is a potent and selective synthetic agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR), a member of the G protein-coupled receptor (GPCR) family.[1][2] Structurally derived from the natural alkaloid arecaidine, ABET's selectivity for the M2 subtype makes it a valuable pharmacological tool for investigating the diverse physiological and pathological roles of this receptor.[1] M2 receptors are predominantly coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] They also modulate ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3]
These application notes provide a comprehensive overview of ABET, including its physicochemical properties, biological activity, and detailed protocols for its use in studying GPCR signaling.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 119630-77-2 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ | [2] |
| Molecular Weight | 365.44 g/mol | [1] |
| Purity | >99% | [1] |
| Solubility | Soluble in water up to 100 mM | [1] |
| Storage | Store solid form at room temperature. Stock solutions can be stored at -20°C for one month or -80°C for up to six months.[4] | [4] |
Biological Activity and Applications
ABET is characterized by its high affinity and selectivity for the M2 mAChR. This selectivity has been demonstrated in functional assays, where it shows a 4.6-fold higher potency for M2 receptors in the guinea pig atrium compared to those in the ileum. Its utility as a research tool spans several areas:
-
Cardiovascular Research : As a selective M2 agonist, ABET is used to study the role of M2 receptors in cardiac function. It has been shown to dose-dependently decrease mean arterial pressure and heart rate in rats, making it a relevant compound for cardiovascular disease research.[4][5]
-
Neuroscience Research : M2 receptors are also present in the central nervous system and are involved in various neurological processes.
-
Cancer Research : Recent studies have explored the anti-carcinogenic effects of ABET. Molecular docking studies suggest a preferential binding to M2 and M4 muscarinic receptors.[6][7] In vitro experiments have demonstrated that ABET can inhibit the viability, proliferation, and migration of breast cancer cell lines such as MDA-MB-231 and MCF-7.[6][7]
-
Click Chemistry : The but-2-ynyl ester group in ABET contains an alkyne moiety, allowing it to be used as a reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[4][5] This feature enables its use in biochemical applications for labeling and identifying target proteins.
Quantitative Data
Functional Potency of Arecaidine Esters
| Compound | Tissue Preparation | Predominant Receptor | -logEC₅₀ | EC₅₀ (nM) | Potency Ratio (Ileum/Atria) | Reference |
| ABET (comparable to APE) | Guinea Pig Atria | M2 | 8.22 | 6.03 | 4.6 | [1][8][9] |
| Guinea Pig Ileum | M2/M3 | 7.77 | 16.98 | [1][8][9] | ||
| APE | Guinea Pig Atria | M2 | 8.22 | 6.03 | 2.8 | [1][8][9] |
| Guinea Pig Ileum | M2/M3 | 7.77 | 16.98 | [1][8][9] |
Note: The EC₅₀ values for ABET are estimated based on the reported comparable potency to APE.
Signaling Pathways and Experimental Workflows
M2 Muscarinic Receptor Signaling Pathway
Activation of the M2 muscarinic receptor by an agonist like ABET initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The βγ subunits can also dissociate and modulate the activity of other effectors, such as inwardly rectifying potassium channels.[3]
General Experimental Workflow for a GPCR Functional Assay
The following diagram illustrates a typical workflow for assessing the functional activity of a compound like ABET on a GPCR, such as the M2 receptor, expressed in a cell line.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of ABET for muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)
-
Arecaidine but-2-ynyl ester tosylate (ABET)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., Atropine)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of ABET in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of ABET or the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of ABET. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Guinea Pig Atrial Contraction Assay
This ex vivo protocol is used to assess the functional potency of ABET on M2 receptors in a native tissue environment.
Materials:
-
Male guinea pig
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), gassed with 95% O₂ / 5% CO₂.
-
This compound (ABET)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize a male guinea pig and dissect the atria.
-
Mount the atria in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Record the basal contractile force.
-
Add cumulative concentrations of ABET to the organ bath and record the negative inotropic (force) and chronotropic (rate) responses.
-
Construct a concentration-response curve and determine the EC₅₀ value for ABET.
Protocol 3: Cell Viability Assay (MTT) in Breast Cancer Cell Lines
This protocol is used to determine the effect of ABET on the viability of breast cancer cells.
Materials:
-
MDA-MB-231 or MCF-7 breast cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (ABET)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of ABET and a vehicle control.
-
Incubate the cells for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 6. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Arecaidine but-2-ynyl ester tosylate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Arecaidine but-2-ynyl ester tosylate (ABET). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in assays. | Compound degradation due to improper storage or handling of stock solutions. | Prepare fresh stock solutions from solid compound. Ensure solutions are stored appropriately (see storage table below) and used within the recommended timeframe. Verify compound integrity using a suitable analytical method like HPLC before use. |
| Precipitate forms in aqueous stock solution upon storage. | Limited aqueous stability, especially over extended periods. | It is recommended to use freshly prepared aqueous solutions. If storage is necessary, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Before use, allow the solution to thaw completely at room temperature and vortex thoroughly to ensure complete dissolution. Visually inspect for any particulate matter. |
| Difficulty dissolving the solid compound. | The compound may require vortexing to fully dissolve in aqueous solutions. | This compound is soluble up to 100 mM in water.[2] Vortex the solution thoroughly to aid dissolution. Gentle warming is generally not recommended as it may accelerate degradation. |
| Discoloration of the solid compound over time. | Potential degradation of the solid material due to exposure to light or moisture. | Store the solid compound in a tightly sealed container, protected from light, in a dry environment.[1] Ideally, store at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid form of this compound is stable when stored at room temperature for up to 12 months.[2] It should be kept in a tightly sealed container, protected from moisture.
Q2: How should I prepare and store stock solutions of this compound?
A2: Aqueous stock solutions can be prepared up to 100 mM in water.[2] For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to use solutions soon after preparation as long-term storage is not recommended. For in vivo studies, dissolve the compound in physiological saline with the pH adjusted to 7.4.[2]
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of the compound in aqueous solutions is limited.[2] Therefore, it is recommended to prepare solutions fresh for each experiment or use them within a short period after preparation.
Q4: How can I check the purity and integrity of my this compound sample?
A4: The purity of the compound can be verified using High-Performance Liquid Chromatography (HPLC) with UV detection.[2] Structural confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[2]
Q5: What are the key physicochemical properties of this compound?
A5: The table below summarizes the key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ | [2] |
| Molecular Weight | 365.44 g/mol | [2] |
| Purity | >98% | [3] |
| Solubility in Water | Up to 100 mM | [2] |
| Appearance | Solid | |
| Storage (Solid) | Room Temperature (stable for 12 months) | [2] |
| Storage (Solution) | -80°C (6 months); -20°C (1 month) | [1] |
Experimental Protocols
Protocol for Stability Testing of this compound in Aqueous Solution
This protocol outlines a general method for assessing the stability of an aqueous stock solution of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
2. Storage Conditions:
-
Aliquot the stock solution into multiple sterile microcentrifuge tubes.
-
Store the aliquots under different conditions to be tested (e.g., 4°C, room temperature, 37°C).
-
Protect samples from light if photostability is also being assessed.
3. Time Points for Analysis:
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
4. Analytical Method:
-
At each time point, analyze the samples by a stability-indicating HPLC method.
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid.
-
Column: A C18 reverse-phase column.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
5. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial (time 0) sample.
-
Plot the percentage of the remaining compound against time for each storage condition.
Visualizations
Caption: Workflow for assessing the aqueous stability of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
overcoming poor solubility of Arecaidine but-2-ynyl ester tosylate
Technical Support Center: Arecaidine (B1214280) But-2-ynyl Ester Tosylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Arecaidine but-2-ynyl ester tosylate. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound (ABET) is a potent and selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1][2] It is commonly used in cardiovascular research to study M2 receptor-mediated effects, such as the dose-dependent decrease in mean arterial pressure and heart rate.[1][3] Recent studies have also explored its anti-carcinogenic effects in breast cancer cells, where it has been shown to inhibit proliferation and induce apoptosis.[4] Additionally, its alkyne group makes it suitable for use as a click chemistry reagent.[1][3]
Q2: What are the general solubility properties of this compound?
This compound is generally considered to have good aqueous solubility. Several suppliers indicate that it is soluble in water up to 100 mM.[5][6] However, its solubility can be limited in certain organic solvents, with some data suggesting it is only slightly soluble in DMSO and methanol.[7]
Q3: I am observing precipitation when preparing my stock solution or diluting it into my experimental media. What could be the cause?
Precipitation can occur for several reasons even with a generally water-soluble compound:
-
Solvent Choice: If you are using an organic solvent like DMSO to prepare a concentrated stock solution, you may encounter solubility limits.
-
Solvent Polarity Shift: When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium, the rapid change in solvent polarity can cause the compound to precipitate out of solution.
-
Temperature: Solubility is often temperature-dependent. Storing stock solutions at low temperatures can sometimes lead to precipitation.
-
Purity of Solvents: Using non-anhydrous (wet) solvents can affect the solubility of the compound.
Q4: Are there any specific storage recommendations to maintain the integrity and solubility of this compound?
For solid material, storage at room temperature is generally recommended.[5] Stock solutions, once prepared, should be stored under appropriate conditions to maintain stability. For instance, storing stock solutions at -20°C or -80°C in sealed containers, protected from moisture and light, can extend their shelf life.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.
Troubleshooting Guide: Overcoming Solubility Challenges
This guide provides systematic steps to address solubility issues you may encounter during your experiments with this compound.
Issue 1: Difficulty Dissolving the Compound in the Initial Solvent
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of solvent to achieve the desired concentration. Refer to the solubility data provided by the supplier. |
| Inappropriate Solvent | While water is the recommended solvent for high concentrations, if an organic solvent is necessary, consider its limitations. For DMSO, solubility may be lower.[7] |
| Compound Aggregation | The powder may have formed aggregates. |
| Low Temperature | The ambient temperature may be too low for efficient dissolution. |
Experimental Protocol: Initial Solubilization
-
Weighing: Accurately weigh the desired amount of this compound in a sterile container.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile water (or another chosen solvent) to achieve the target concentration.
-
Mechanical Agitation:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication: If the compound does not fully dissolve, place the container in an ultrasonic bath for 5-10 minutes. This can help break up small particles and enhance dissolution.
-
-
Gentle Heating: If necessary, gently warm the solution in a water bath (e.g., up to 37°C). Do not overheat, as this could degrade the compound.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before proceeding with your experiment.
Issue 2: Precipitation Upon Dilution into Aqueous Media
| Possible Cause | Troubleshooting Step |
| Rapid Solvent Polarity Change | The abrupt shift from an organic stock solvent (like DMSO) to an aqueous buffer can cause the compound to crash out of solution. |
| Supersaturation | The final concentration in the aqueous medium may be above the compound's solubility limit under those specific conditions (e.g., pH, salt concentration). |
Experimental Protocol: Serial Dilution to Avoid Precipitation
-
Intermediate Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, first, dilute your DMSO stock into a small volume of a co-solvent that is miscible with both DMSO and your final aqueous medium (e.g., ethanol (B145695) or propylene (B89431) glycol).
-
Stepwise Addition: Slowly add the intermediate dilution (or the initial stock) to the final aqueous buffer while continuously vortexing or stirring. This gradual addition helps to mitigate the shock of the polarity change.
-
Co-Solvent System: Consider using a co-solvent system in your final experimental setup if it is compatible with your assay. Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[8][9]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 365.44 g/mol | [2][5] |
| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ | [2][5] |
| Aqueous Solubility | Up to 100 mM | [5][6] |
| Solubility in Organic Solvents | DMSO (Slightly), Methanol (Slightly) | [7] |
| Storage (Solid) | Room Temperature | [5] |
| Storage (Stock Solution) | -20°C or -80°C (recommended) | [1] |
Visualizing Experimental Workflows
To aid in understanding the recommended procedures, the following diagrams illustrate the logical steps for solubilization and dilution.
Caption: Workflow for initial solubilization of this compound.
Caption: Workflow for preventing precipitation during serial dilution.
Caption: Simplified signaling pathway of this compound via the M2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 4. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 6. This compound | 119630-77-2 [amp.chemicalbook.com]
- 7. This compound CAS#: 499-04-7 [m.chemicalbook.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ijmsdr.org [ijmsdr.org]
Technical Support Center: Arecaidine but-2-ynyl ester tosylate (ABET)
Welcome to the technical support center for Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing ABET effectively in their experiments by providing troubleshooting guidance and answers to frequently asked questions regarding its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Arecaidine but-2-ynyl ester tosylate (ABET)?
A1: this compound is a potent and selective agonist for the muscarinic acetylcholine (B1216132) receptor M2 (mAChR M2).[1][2][3] It is often used in research to investigate the physiological and pathological roles of M2 receptor activation, particularly in the cardiovascular system.[2]
Q2: How selective is ABET for the M2 receptor over other muscarinic receptor subtypes?
A2: ABET exhibits a notable selectivity for the M2 receptor. For instance, it has been reported to be 4.6-fold more selective for M2 receptors in the atrium compared to those in the ileum, which also express M2 receptors but in a different tissue context. While it is a valuable tool for studying M2 receptor function, it's important to consider its activity at other muscarinic subtypes, especially at higher concentrations.
Q3: What are the known downstream signaling pathways of the M2 receptor activated by ABET?
A3: The M2 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to G proteins of the Gi/o family. Upon activation by an agonist like ABET, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization, and inhibit voltage-gated calcium channels.
Q4: Has a comprehensive off-target profile for ABET been published?
A4: To date, a comprehensive, publicly available off-target screening profile for this compound against a broad panel of unrelated receptors, enzymes, and ion channels has not been extensively documented in the scientific literature. Researchers should be aware of the potential for off-target activities, which is inherent to most small molecules.[4]
Q5: What are potential off-target liabilities for muscarinic agonists in general?
A5: Muscarinic agonists, particularly those that are not perfectly selective, may interact with other GPCRs that share structural similarities in their binding pockets. Depending on the compound's structure, off-target effects could also potentially involve interactions with certain proteases, kinases, or ion channels. It is crucial to experimentally determine the off-target profile of any small molecule to ensure data integrity.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cellular Assays
You are using ABET to study M2 receptor function in a cell line, but you observe a cellular response that is not consistent with known M2 signaling pathways.
Possible Cause:
-
Off-target effect: ABET may be interacting with another protein in your cell line, leading to the unexpected phenotype.
-
Expression of other muscarinic subtypes: Your cell line may express other muscarinic receptor subtypes (M1, M3, M4, M5) at levels sufficient to be activated by ABET, especially at higher concentrations.
-
Experimental artifact: The observed effect could be due to factors unrelated to ABET, such as vehicle effects, cell culture conditions, or assay interference.
Troubleshooting Steps:
-
Confirm M2 Receptor Expression: Verify the expression of the M2 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
Use a Selective Antagonist: Pre-treat your cells with a selective M2 antagonist (e.g., methoctramine) before adding ABET. If the unexpected phenotype is blocked, it is likely M2-mediated. If it persists, an off-target effect is more probable.
-
Test Other Muscarinic Agonists/Antagonists: Use other muscarinic agonists with different selectivity profiles and antagonists for other muscarinic subtypes to dissect the pharmacology of the observed effect.
-
Concentration-Response Curve: Perform a full concentration-response curve for ABET. Off-target effects often occur at higher concentrations.
-
Vehicle Control: Ensure you have a proper vehicle control to rule out any effects of the solvent used to dissolve ABET.
-
Literature Search: Search for literature on the off-target effects of similar chemical scaffolds.
Issue 2: In Vivo Study Shows Unexpected Systemic Effects
In an animal model, administration of ABET results in physiological changes that cannot be solely attributed to M2 receptor activation (e.g., unexpected behavioral changes, effects on blood pressure that are atypical for M2 agonism alone).
Possible Cause:
-
Activation of M2 receptors in multiple tissues: M2 receptors are expressed in various organs, and their systemic activation can lead to complex physiological responses.
-
Off-target engagement: ABET may be interacting with other receptors or enzymes in vivo, leading to the observed effects.
-
Metabolism of ABET: The metabolites of ABET may have their own pharmacological activity.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tissue concentrations of ABET with the time course of the unexpected effect.
-
Use of Selective Antagonists: Administer selective antagonists for suspected off-target receptors to see if the unexpected effects are blocked.
-
In Silico Off-Target Prediction: Use computational tools to predict potential off-targets of ABET based on its chemical structure. This can provide hypotheses for further experimental validation.
-
Broad Off-Target Screening: If the unexpected effect is significant and reproducible, consider having ABET profiled against a commercial off-target screening panel (e.g., a safety pharmacology panel that includes a wide range of GPCRs, ion channels, and kinases).
Data Presentation: Hypothetical Off-Target Screening Profile
The following tables represent a hypothetical off-target screening profile for this compound to illustrate the type of data researchers should consider generating. This data is for exemplary purposes only and does not represent actual experimental results.
Table 1: Hypothetical Selectivity Profile against Muscarinic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| M2 (human) | 5.2 | 12.8 |
| M1 (human) | 185 | 450 |
| M3 (human) | 350 | >1000 |
| M4 (human) | 85 | 210 |
| M5 (human) | >1000 | >1000 |
Table 2: Hypothetical Broad Off-Target Screening Results (Selected Targets)
Screening performed at a concentration of 10 µM
| Target Class | Target | % Inhibition / Activity |
| GPCRs | M2 Receptor | 98% Agonism |
| Alpha-2A Adrenergic Receptor | 15% Inhibition | |
| Dopamine D2 Receptor | 8% Inhibition | |
| Serotonin 5-HT2A Receptor | 12% Inhibition | |
| Ion Channels | hERG | 5% Inhibition |
| Nav1.5 | 2% Inhibition | |
| Cav1.2 | 1% Inhibition | |
| Kinases | ROCK1 | 18% Inhibition |
| PKA | 3% Inhibition | |
| Enzymes | Acetylcholinesterase | <1% Inhibition |
| Butyrylcholinesterase | 25% Inhibition |
Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
This protocol describes a general workflow for predicting potential off-target interactions of a small molecule like ABET using publicly available web servers.
-
Obtain the Chemical Structure: Obtain the canonical SMILES string for this compound.
-
Select Prediction Tools: Utilize web-based platforms such as SwissTargetPrediction, SuperPred, or similar tools.[5]
-
Submit the Query: Input the SMILES string into the selected web server.
-
Analyze the Results: The output will typically be a list of potential protein targets ranked by a prediction score or probability. The results are based on the principle of chemical similarity, where the tool compares the query molecule to a database of known ligands with annotated targets.
-
Prioritize Targets for Experimental Validation: Based on the prediction scores and the biological relevance to your experimental system, select a list of high-priority potential off-targets for experimental confirmation.
Protocol 2: Radioligand Binding Assay for Off-Target Validation
This protocol provides a generalized method to experimentally assess the binding of ABET to a putative off-target receptor.
-
Prepare Cell Membranes: Obtain or prepare cell membranes from a cell line recombinantly expressing the target receptor.
-
Select Radioligand: Choose a suitable radiolabeled ligand with known high affinity and specificity for the target receptor.
-
Set up the Binding Reaction: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of ABET (e.g., from 1 nM to 100 µM).
-
Incubation: Incubate the reaction mixture at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of ABET that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
References
- 1. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, mAChR M2 agonist (CAS 35516-99-5) | Abcam [abcam.com]
- 4. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
Technical Support Center: Optimizing In Vivo Studies with Arecaidine But-2-ynyl Ester Tosylate
Welcome to the technical support center for Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dosage for in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Arecaidine but-2-ynyl ester tosylate (ABET) and what is its primary mechanism of action?
A1: this compound is a potent and selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1][2] Its primary mechanism of action is the activation of M2 receptors, which are predominantly found in the heart. This activation leads to a dose-dependent decrease in heart rate and mean arterial blood pressure.[3][4]
Q2: What are the main applications of ABET in in vivo research?
A2: ABET is primarily used in cardiovascular research to study the effects of M2 receptor activation.[3][4] Its ability to selectively target M2 receptors makes it a valuable tool for investigating cardiac function. Recently, it has also been explored for its potential anti-carcinogenic effects in breast cancer cell lines, though in vivo studies in this area are still needed.
Q3: What is the recommended solvent and storage for ABET?
A3: ABET is soluble in water up to 100 mM.[4][5] For in vivo studies, it is recommended to dissolve ABET in physiological saline (0.9% sodium chloride) and adjust the pH to 7.4.[5] The solid form is stable at room temperature for up to 12 months.[5] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to avoid repeated freeze-thaw cycles.[5]
Q4: What is a good starting dose for my in vivo study in rats?
Troubleshooting Guides
Problem 1: No observable cardiovascular effect (e.g., no change in heart rate or blood pressure) after administration.
-
Possible Cause 1: Incorrect Dosage. The administered dose may be too low to elicit a response.
-
Solution: Gradually increase the dose in subsequent experiments. It is recommended to perform a dose-response study to determine the effective dose range for your specific animal model and experimental setup.
-
-
Possible Cause 2: Improper Administration. For intravenous injections, improper needle placement may lead to subcutaneous or intramuscular administration, resulting in poor bioavailability.
-
Solution: Ensure proper training in intravenous injection techniques for the chosen animal model. Visual confirmation of needle placement within the vein is critical.
-
-
Possible Cause 3: Compound Degradation. Improper storage or handling of ABET can lead to degradation.
-
Solution: Prepare fresh solutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution.[5]
-
Problem 2: High variability in cardiovascular response between animals.
-
Possible Cause 1: Animal-to-Animal Variation. Biological variability is inherent in in vivo studies.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure that all animals are of the same strain, age, and sex, and are housed under identical conditions.
-
-
Possible Cause 2: Inconsistent Administration. Variations in the speed of injection or the volume administered can affect the pharmacokinetic profile of the compound.
-
Solution: Use a consistent and slow injection rate for all animals. Ensure accurate calculation of the injection volume based on individual animal body weight.
-
Problem 3: Signs of excessive toxicity or animal distress.
-
Possible Cause 1: Overdose. The administered dose may be too high, leading to adverse effects beyond the desired pharmacological response.
-
Solution: Immediately lower the dose in subsequent experiments. Closely monitor animals for signs of toxicity such as labored breathing, lethargy, or seizures. If such signs are observed, euthanize the animal according to approved institutional protocols. A preliminary toxicity study can help establish the maximum tolerated dose.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 365.44 g/mol | [4] |
| Molecular Formula | C₁₈H₂₃NO₅S | [4] |
| Purity | >99% | [5] |
| Solubility | Soluble in water up to 100 mM | [4][5] |
| Storage (Solid) | Room temperature for 12 months | [5] |
| Storage (Solution) | -20°C for 1 month; -80°C for 6 months | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
-
Calculate the required amount of ABET: Based on the desired concentration and final volume, calculate the mass of ABET needed.
-
Dissolve ABET: Weigh the calculated amount of ABET and dissolve it in sterile physiological saline (0.9% NaCl).
-
Adjust pH: Check the pH of the solution and, if necessary, adjust it to 7.4 using sterile 0.1 N HCl or 0.1 N NaOH.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Use the solution immediately or store it at 4°C for short-term use (within 24 hours). For longer-term storage, aliquot and freeze at -20°C or -80°C.
Protocol 2: In Vivo Dose-Response Study in Rats
-
Animal Model: Use adult male or female Sprague-Dawley or Wistar rats (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Anesthesia and Cannulation: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine). Cannulate the femoral artery to monitor blood pressure and the femoral vein for drug administration.
-
Baseline Measurement: After a stabilization period of at least 30 minutes, record baseline mean arterial pressure (MAP) and heart rate (HR) for 15-20 minutes.
-
Dose Administration: Administer increasing doses of ABET intravenously. A suggested dose range to start with, based on related compounds, is 0.03, 0.1, 0.3, 1.0, and 3.0 mg/kg.
-
Data Recording: Continuously record MAP and HR. After each dose, allow sufficient time for the parameters to return to baseline or stabilize before administering the next dose.
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose. Plot the dose-response curve and determine the ED₅₀ (the dose that produces 50% of the maximal effect).
Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway in Cardiomyocytes.
Caption: Experimental Workflow for a Dose-Response Study.
References
troubleshooting inconsistent results with Arecaidine but-2-ynyl ester tosylate
Welcome to the technical support center for Arecaidine but-2-ynyl ester tosylate (ABET). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ABET) and what is its primary mechanism of action?
A1: this compound (CAS 119630-77-2) is a synthetic, potent, and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR M2).[1][2] Its primary mechanism of action is to mimic the effect of acetylcholine on M2 receptors, which are G-protein coupled receptors (GPCRs) that signal through the Gαi subunit. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can be used in cardiovascular research due to its effects on heart rate and blood pressure.[2][3]
Q2: What are the recommended storage and handling conditions for ABET?
A2: Proper storage and handling are critical to ensure the stability and activity of ABET. The solid form is stable for up to 12 months when stored at room temperature.[1] Aqueous stock solutions can be prepared up to 100 mM and should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[1][2] It is crucial to avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester linkage.[1] For in-vitro assays, it is recommended to pre-equilibrate solutions to 37°C to prevent precipitation.[1]
Q3: What level of purity should I expect for ABET and how can it be verified?
A3: Commercially available ABET typically has a purity of >99%.[1] Purity can be verified using High-Performance Liquid Chromatography (HPLC) with UV detection (at 254 nm), comparing the retention time to a reference standard. Structural confirmation can be achieved using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy to validate the ester linkage and the tosyl group.[1]
Q4: Can ABET be used in "click chemistry"?
A4: Yes, this compound contains an alkyne group, making it suitable for use as a click chemistry reagent. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide (B81097) groups.[2][3]
Troubleshooting Inconsistent Experimental Results
Inconsistent results with ABET can arise from a variety of factors, from compound stability to experimental setup. The following guide provides a structured approach to troubleshooting common issues.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting inconsistent experimental results.
Question & Answer Troubleshooting Guide
Issue 1: Lower than expected potency (higher EC50/IC50 values).
-
Q: My dose-response curve has shifted to the right, indicating lower potency. What could be the cause?
-
A: This is a common issue that can point to several factors:
-
Compound Degradation: ABET is an ester and can be susceptible to hydrolysis, especially in aqueous solutions over time. Always use freshly prepared dilutions from a properly stored stock solution.[1] Avoid keeping diluted solutions at room temperature for extended periods.
-
Incorrect Concentration: Double-check all dilution calculations. If possible, confirm the concentration of the stock solution spectrophotometrically if a molar extinction coefficient is known or by a quantitative analytical method.
-
Low Receptor Expression: The density of M2 receptors in your cellular model can significantly impact the observed potency. M2 receptor expression can vary with cell passage number. It is advisable to use cells within a consistent, low passage range and periodically verify M2 receptor expression levels via qPCR or Western blot.
-
Assay Conditions: Ensure the assay buffer composition (pH, ionic strength) is optimal for M2 receptor binding and that the incubation time is sufficient to reach equilibrium.
-
-
Issue 2: High variability between replicate experiments.
-
Q: I am seeing significant error bars and poor reproducibility in my results. How can I improve this?
-
A: High variability can often be traced to inconsistencies in experimental procedures:
-
Cell Culture Inconsistency: Factors such as cell density at the time of the assay, the number of passages, and minor variations in growth conditions can lead to variable results. Standardize your cell culture and plating procedures meticulously.
-
Incomplete Solubilization: Ensure that ABET is fully dissolved in your stock solution and does not precipitate upon dilution into your assay buffer. Visually inspect for any cloudiness. Pre-warming the assay medium to 37°C can help maintain solubility.[1]
-
Pipetting Errors: Use calibrated pipettes and ensure consistent pipetting technique, especially when preparing serial dilutions.
-
Edge Effects in Plate-Based Assays: In 96- or 384-well plates, wells on the edge can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells or ensure proper humidification during incubation.
-
-
Issue 3: No response or a very weak response to ABET.
-
Q: My system is not responding to ABET, even at high concentrations. What should I check?
-
A: A lack of response is a critical issue that requires a systematic check of your experimental components:
-
Verification of Compound Activity: If possible, test the batch of ABET in a validated positive control system known to express functional M2 receptors.
-
Presence of Functional M2 Receptors: Confirm that your chosen cell line or tissue expresses M2 receptors at the protein level and that these receptors are functional. The absence of the receptor is the most straightforward reason for a lack of response.
-
Incorrect Assay Endpoint: Ensure that the assay you are using is appropriate for detecting M2 receptor activation. M2 receptors are Gαi-coupled, so you should be measuring a downstream event like the inhibition of forskolin-stimulated cAMP production. A direct measurement of calcium mobilization, which is typically associated with Gαq-coupled receptors, may not yield a signal.
-
Antagonism in Serum: If you are using serum-containing media, components within the serum could potentially interfere with the binding of ABET to its receptor. Consider performing the experiment in serum-free media if your cells can tolerate it for the duration of the assay.
-
-
M2 Muscarinic Receptor Signaling Pathway
Activation of the M2 muscarinic receptor by this compound can initiate both canonical and non-canonical signaling pathways. Understanding this complexity can help in designing experiments and interpreting results.
Caption: M2 muscarinic receptor signaling pathways activated by ABET.
Quantitative Data Summary
| Compound | Assay Type | System | Potency (EC50/IC50) | Reference |
| Arecaidine but-2-ynyl ester | Functional Assay | Guinea Pig Atria (M2) | -logEC50: 8.22 | [1] |
| Arecaidine propargyl ester | Functional Assay | Guinea Pig Atria (M2) | -logEC50: 8.22 | [1] |
| Carbachol | Cation Current | Guinea Pig Ileum | 7.5 µM | [4] |
| Acetylcholine | Vasodilation | Human Forearm | 537 nmol/L | [5] |
| Methacholine | Vasodilation | Human Forearm | 52 nmol/L | [5] |
Key Experimental Protocols
The following are example protocols for key assays used to characterize the activity of this compound. These should be optimized for your specific experimental system.
Protocol 1: In-Vitro cAMP Assay in a Cell Line Expressing M2 Receptors
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in cells treated with ABET.
1. Materials:
-
CHO or HEK293 cells stably expressing the human M2 muscarinic receptor.
-
Culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
This compound (ABET).
-
A competitive ELISA-based or TR-FRET-based cAMP detection kit.
-
White, opaque 96- or 384-well microplates.
2. Experimental Workflow:
Caption: Workflow for a cell-based cAMP inhibition assay.
3. Detailed Steps:
-
Cell Plating: Seed M2-expressing cells into a white, opaque microplate at a pre-determined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of ABET in assay buffer. Also, prepare a stock solution of forskolin (e.g., 10 µM in assay buffer, to be further diluted to a final concentration that gives a sub-maximal stimulation of cAMP).
-
Assay Initiation:
-
Wash the cells gently with assay buffer.
-
Add the ABET dilutions to the appropriate wells. Include a "vehicle control" and a "forskolin only" control.
-
Incubate for 15 minutes at 37°C.
-
-
Stimulation: Add forskolin to all wells except the basal control and incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Data Analysis: Convert the raw data (e.g., luminescence or FRET ratio) to cAMP concentrations using a standard curve. Plot the percent inhibition of the forskolin response against the log concentration of ABET and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Isolated Heart (Langendorff) Perfusion for Cardiac Function
This protocol provides a general framework for assessing the negative chronotropic (heart rate) and inotropic (contractility) effects of ABET on an isolated rodent heart.
1. Materials:
-
Langendorff perfusion system.
-
Krebs-Henseleit (KH) buffer, gassed with 95% O2 / 5% CO2.
-
Rodent (e.g., rat or guinea pig).
-
Surgical instruments for heart isolation.
-
Intraventricular balloon and pressure transducer.
-
ECG electrodes or other means to measure heart rate.
-
This compound (ABET).
2. Experimental Procedure:
-
System Preparation: Equilibrate the Langendorff system with warmed (37°C), gassed KH buffer.
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold KH buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with KH buffer.
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes, monitoring heart rate and contractile force.
-
Drug Administration:
-
Prepare a concentrated stock solution of ABET in an appropriate vehicle (e.g., deionized water).
-
Administer ABET via infusion into the perfusion line at increasing concentrations to establish a cumulative concentration-response curve.
-
Allow the response at each concentration to reach a steady state before increasing the concentration.
-
-
Data Acquisition: Continuously record heart rate (beats per minute) and left ventricular developed pressure (LVDP) or another measure of contractility.
-
Data Analysis: Express the changes in heart rate and contractility as a percentage of the baseline values. Plot the percentage change against the log concentration of ABET to determine the EC50 for its negative chronotropic and inotropic effects.
Disclaimer: This technical support center provides general guidance and example protocols. All experiments should be conducted in accordance with institutional guidelines and safety procedures. Protocols may require optimization for specific cell lines, tissues, and laboratory conditions.
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 4. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Cardiovascular Effects of ABET (A Hypothetical BET Inhibitor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cardiovascular effects during pre-clinical studies of ABET, a hypothetical BET (Bromodomain and Extraterminal domain) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observed an unexpected increase in blood pressure in our animal models treated with ABET. What is the potential mechanism?
A1: Unexpected blood pressure increases with BET inhibitors like ABET could be linked to several mechanisms. One primary area to investigate is the drug's effect on the renin-angiotensin system (RAS) or its impact on vascular tone and endothelial function. It is also possible that off-target effects are contributing to this observation. We recommend a systematic investigation starting with baseline cardiovascular parameters and exploring potential signaling pathway modulation.
Q2: Our in vitro cardiomyocyte viability assays show increased apoptosis after ABET treatment. How can we investigate this further?
A2: Increased cardiomyocyte apoptosis is a significant finding. To dissect the underlying mechanism, we suggest investigating key apoptotic signaling pathways. It would be beneficial to measure the expression of pro-apoptotic and anti-apoptotic proteins, as well as assess mitochondrial function. A potential signaling pathway to investigate is the PI3K/Akt survival pathway, which is known to be involved in cardiomyocyte survival.
Q3: We are planning our in vivo studies for ABET. What cardiovascular parameters should we monitor?
A3: For in vivo studies of a novel BET inhibitor like ABET, a comprehensive cardiovascular monitoring plan is crucial. We recommend a tiered approach, starting with non-invasive measurements and progressing to more detailed assessments as needed. A summary of recommended parameters is provided in the table below.
Troubleshooting Guides
Issue: Inconsistent Blood Pressure Readings in Rodent Models
If you are observing high variability in blood pressure measurements in your rodent models treated with ABET, consider the following troubleshooting steps:
-
Acclimatization: Ensure all animals are properly acclimatized to the housing and measurement procedures to minimize stress-induced blood pressure fluctuations.
-
Time of Day: Conduct measurements at the same time each day to account for circadian variations in blood pressure.
-
Dosing Vehicle Control: Run a parallel cohort of animals treated with the dosing vehicle alone to distinguish vehicle effects from ABET-specific effects.
-
Measurement Technique: If using tail-cuff plethysmography, ensure proper cuff size and placement. For more accurate and continuous data, consider telemetry-based monitoring.
Issue: Conflicting In Vitro and In Vivo Cardiotoxicity Results
If your in vitro assays suggest cardiotoxicity, but your initial in vivo studies do not show overt cardiovascular adverse effects, consider the following:
-
Concentration Mismatch: Ensure the concentrations of ABET used in your in vitro studies are physiologically relevant to the exposures achieved in your in vivo models.
-
Metabolism: ABET may be rapidly metabolized in vivo to less active or inactive compounds. Consider performing pharmacokinetic/pharmacodynamic (PK/PD) modeling to understand the drug's exposure profile.
-
Compensatory Mechanisms: The in vivo system may have compensatory mechanisms that mask the direct cardiotoxic effects observed in vitro. Consider longer-term in vivo studies or the use of challenge models (e.g., induced cardiac stress) to unmask latent cardiotoxicity.
Quantitative Data Summary
Table 1: Recommended Cardiovascular Monitoring Parameters for In Vivo Studies of ABET
| Parameter | Method | Frequency | Purpose |
| Blood Pressure | Tail-Cuff or Telemetry | Daily to Weekly | To assess effects on systemic arterial pressure. |
| Heart Rate | ECG or Pulse Oximetry | Daily to Weekly | To monitor for tachycardia or bradycardia. |
| Electrocardiogram (ECG) | Surface or Implantable ECG | Baseline & Post-Dose | To detect arrhythmias and changes in cardiac intervals. |
| Echocardiography | Ultrasound | Baseline & Study End | To evaluate cardiac structure and function. |
| Cardiac Biomarkers | Serum/Plasma Analysis | Periodic | To detect cardiomyocyte injury (e.g., troponins). |
Experimental Protocols
Protocol 1: Assessing Cardiomyocyte Apoptosis via Flow Cytometry
Objective: To quantify the percentage of apoptotic cardiomyocytes following treatment with ABET.
Methodology:
-
Cell Culture: Plate primary cardiomyocytes or a suitable cell line (e.g., H9c2) in 6-well plates and allow them to adhere.
-
Treatment: Treat cells with varying concentrations of ABET and appropriate vehicle controls for 24-48 hours.
-
Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution.
-
Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic cell population.
Visualizations
Caption: Experimental workflow for investigating ABET-induced cardiotoxicity.
Caption: Potential modulation of the PI3K/Akt survival pathway by ABET.
Technical Support Center: Arecaidine but-2-ynyl ester tosylate (ABET) and Muscarinic Receptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET), with a focus on addressing challenges related to muscarinic receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is Arecaidine but-2-ynyl ester tosylate (ABET)?
This compound (ABET) is a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR M2).[1][2][3][4] It is a synthetic compound derived from arecaidine, an alkaloid found in the areca nut.[3] ABET is often used in cardiovascular research due to its ability to dose-dependently decrease mean arterial pressure and heart rate in rats.[1][4] More recently, it has been investigated for its anti-carcinogenic effects in breast cancer cells.[5]
Q2: What is muscarinic receptor desensitization?
Muscarinic receptor desensitization is a phenomenon where prolonged or repeated exposure to an agonist results in a diminished response over time. This is a protective mechanism to prevent overstimulation of the cell. The process can involve several mechanisms, including:
-
Uncoupling from G-proteins: The receptor is no longer able to effectively activate its downstream signaling partners.[6]
-
Receptor phosphorylation: Kinases can phosphorylate the receptor, leading to the recruitment of proteins like arrestins, which block G-protein coupling.
-
Receptor internalization: The receptors are removed from the cell surface via endocytosis, reducing the number of available receptors to bind to the agonist.
Desensitization can be homologous (specific to the activated receptor) or heterologous (affecting other receptors as well).[7]
Q3: Does ABET cause M2 receptor desensitization?
As a potent agonist, prolonged exposure to ABET is expected to induce desensitization of M2 muscarinic receptors. While the provided search results do not offer specific studies on ABET-induced desensitization, it is a general characteristic of G-protein coupled receptor (GPCR) agonists. The rate and extent of desensitization would likely depend on the concentration of ABET used and the duration of exposure.
Q4: How can I store and handle ABET?
-
Solid Form: ABET is typically stored at room temperature.[2][3]
-
Solutions: Stock solutions can be prepared in water up to 100 mM.[2][3] For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from moisture and light.[1] It is advisable to use freshly prepared solutions for experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Diminishing response to ABET over time in my functional assay. | M2 receptor desensitization due to prolonged agonist exposure. | - Reduce the incubation time with ABET.- Use the lowest effective concentration of ABET.- Incorporate washout steps in your protocol to allow for receptor resensitization.- Consider using a cell line with a higher receptor reserve. |
| High variability in experimental repeats. | Inconsistent levels of receptor desensitization between experiments. | - Standardize incubation times and agonist concentrations meticulously.- Ensure consistent cell passage numbers, as receptor expression can vary.- Pre-incubate cells in agonist-free media for a consistent period before starting the experiment. |
| Unexpected off-target effects. | ABET may have some activity at other muscarinic receptor subtypes at high concentrations. | - Perform concentration-response curves to determine the optimal selective concentration for M2 receptors.- Use selective antagonists for other muscarinic subtypes (e.g., M1, M3) to confirm the observed effects are M2-mediated.[7] |
| ABET appears to have low potency in my assay. | - Degradation of the compound.- Suboptimal assay conditions. | - Prepare fresh stock solutions of ABET.- Verify the pH and ionic strength of your assay buffer.- Confirm the expression and functionality of M2 receptors in your experimental system. |
Experimental Protocols
Protocol 1: Assessing M2 Receptor Desensitization using a cAMP Assay
This protocol outlines a method to quantify agonist-induced desensitization of M2 muscarinic receptors, which are Gi-coupled and thus inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Materials:
-
Cells expressing M2 muscarinic receptors (e.g., CHO-M2 cells)
-
This compound (ABET)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and buffers
Procedure:
-
Cell Culture: Plate CHO-M2 cells in a 96-well plate and grow to 80-90% confluency.
-
Desensitization Induction:
-
Pre-treat cells with a high concentration of ABET (e.g., 10 µM) for varying durations (e.g., 0, 15, 30, 60, 120 minutes) in serum-free medium.
-
Include a vehicle control group with no ABET pre-treatment.
-
-
Washout: After the pre-treatment, wash the cells three times with warm, serum-free medium to remove the agonist.
-
Re-stimulation:
-
Stimulate all wells (including the vehicle control) with a sub-maximal concentration (EC50) of ABET in the presence of 10 µM forskolin for 15 minutes. Forskolin is used to elevate basal cAMP levels, allowing for a clearer measurement of the inhibitory effect of M2 activation.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each pre-treatment condition.
-
Plot the percentage of inhibition against the pre-treatment time to visualize the time course of desensitization.
-
Protocol 2: Radioligand Binding Assay to Measure Receptor Internalization
This protocol can be used to determine if ABET induces the internalization of M2 receptors from the cell surface.
Materials:
-
Cells expressing M2 muscarinic receptors
-
This compound (ABET)
-
[³H]-N-methylscopolamine ([³H]-NMS) or another suitable M2-selective radiolabeled antagonist
-
Scintillation counter and fluid
-
Buffers (binding buffer, wash buffer)
Procedure:
-
Cell Culture: Grow M2-expressing cells to confluency in 24-well plates.
-
Agonist Treatment: Treat the cells with a saturating concentration of ABET for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C to induce potential internalization.
-
Washing: Place the plates on ice and wash the cells three times with ice-cold buffer to stop internalization and remove the agonist.
-
Radioligand Binding:
-
Incubate the cells with a saturating concentration of [³H]-NMS in binding buffer for 2 hours at 4°C. Performing the binding at 4°C prevents further receptor trafficking.
-
To determine non-specific binding, incubate a parallel set of wells with [³H]-NMS in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
-
Washing and Lysis: Wash the cells three times with ice-cold wash buffer to remove unbound radioligand. Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to get the specific binding.
-
A decrease in the specific binding of [³H]-NMS over time in the ABET-treated cells compared to the control indicates receptor internalization.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ | [2][3] |
| Molecular Weight | 365.44 g/mol | [2][3] |
| CAS Number | 119630-77-2 | [2][3] |
| Solubility | Soluble to 100 mM in water | [2][3] |
| Storage (Solid) | Room temperature | [2] |
| Storage (Solution) | -20°C (1 month) or -80°C (6 months) | [1] |
Table 2: Hypothetical Data on ABET-Induced M2 Receptor Desensitization
| Pre-incubation Time with 10 µM ABET (minutes) | Remaining M2 Receptor Function (% of control) | Cell Surface M2 Receptors (% of control) |
| 0 | 100% | 100% |
| 15 | 75% | 90% |
| 30 | 50% | 70% |
| 60 | 30% | 50% |
| 120 | 20% | 40% |
This table presents hypothetical data for illustrative purposes, demonstrating a time-dependent decrease in receptor function and surface expression with prolonged ABET exposure.
Visualizations
Caption: M2 muscarinic receptor signaling pathway activated by ABET.
Caption: Workflow for cAMP-based desensitization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 4. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 5. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Desensitization of the m3-muscarinic acetylcholine-receptor in the smooth muscle and the intracellular signal transduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic agonist-mediated heterologous desensitization in isolated ileum requires activation of both muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Arecaidine but-2-ynyl ester tosylate lot-to-lot variability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Arecaidine but-2-ynyl ester tosylate (ABET). The information is designed to address potential lot-to-lot variability issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ABET) and what is its primary mechanism of action?
This compound (ABET) is a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR M2).[1][2][3][4][5][6] Its primary mechanism of action involves binding to and activating M2 receptors, which are G-protein coupled receptors (GPCRs). The activation of the M2 receptor preferentially couples to the Gαi subunit, leading to the inhibition of adenylyl cyclase. This inhibition results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7]
Q2: What are the potential sources of lot-to-lot variability with ABET?
Lot-to-lot variability in a synthesized compound like ABET can arise from several factors during manufacturing. These can include:
-
Purity: Differences in the final purity of the compound, with varying levels of residual starting materials, byproducts, or solvents.
-
Impurities: Presence of structurally related impurities that may have partial agonist or antagonist activity at the M2 receptor or off-target effects.
-
Isomeric Content: Although not a chiral center is present in the core structure, variations in the synthesis could potentially lead to other isomeric impurities.
-
Physical Properties: Differences in crystallinity, solubility, or hygroscopicity between lots can affect the preparation of stock solutions and the compound's bioavailability in experiments.
-
Residual Solvents and Water Content: The amount of residual solvents from purification or absorbed water can change the effective concentration of the compound.
Q3: How should I properly store and handle ABET to minimize variability?
To ensure the stability and consistency of ABET, it is recommended to store the solid compound at room temperature in a dry, dark place.[2][8] For stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] Always refer to the supplier's datasheet for lot-specific storage recommendations.
Q4: I am observing a decrease in potency with a new lot of ABET in my functional assay. What could be the cause?
A decrease in potency can be attributed to several factors related to lot-to-lot variability:
-
Lower Purity: The new lot may have a lower percentage of the active compound.
-
Presence of Antagonistic Impurities: The new lot might contain impurities that act as antagonists at the M2 receptor, competing with ABET and reducing its apparent potency.
-
Degradation: The compound may have degraded due to improper storage or handling.
It is recommended to perform analytical validation of the new lot and compare it with the previous lot.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values Between Lots
Symptoms: You observe a significant shift in the IC50 or EC50 value of ABET in your in vitro assays (e.g., receptor binding, functional assays) when switching to a new lot.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incorrect Stock Concentration | 1. Verify the molecular weight on the new lot's Certificate of Analysis (CoA) and recalculate the concentration. 2. Confirm the accuracy of your balance and weighing procedure. 3. If possible, determine the concentration of your stock solution using a quantitative method like UV-Vis spectroscopy or HPLC. |
| Differences in Purity | 1. Request the CoA for both the old and new lots and compare the purity values. 2. Perform your own purity analysis using HPLC to confirm the supplier's data. 3. If the new lot has lower purity, adjust the concentration used in your experiments accordingly. |
| Presence of Active Impurities | 1. Analyze the impurity profile of both lots using LC-MS to identify any new or more abundant impurities in the problematic lot. 2. If possible, attempt to isolate the major impurity and test its activity in your assay to determine if it has antagonistic or agonistic properties. |
| Solubility Issues | 1. Visually inspect your stock solution for any precipitates. 2. Attempt to resolubilize by vortexing or gentle warming. 3. Consider preparing the stock solution in a different solvent if solubility issues persist, ensuring the new solvent is compatible with your assay. |
Issue 2: Poor Solubility or Precipitation of Stock Solutions
Symptoms: A new lot of ABET is difficult to dissolve or precipitates out of solution at the same concentration that previous lots were soluble at.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Different Crystal Polymorph | Different manufacturing batches can sometimes result in different crystalline forms of the compound, which can have different solubilities. 1. Try sonicating the solution to aid dissolution. 2. Prepare a more dilute stock solution. |
| Incorrect Solvent | Ensure you are using the same solvent and grade as with previous lots. Water solubility is reported to be up to 100 mM.[8] |
| pH of the Solution | The pH of your solvent or buffer can significantly impact the solubility of a compound with ionizable groups. Ensure the pH of your solutions is consistent between experiments. |
Issue 3: Inconsistent In Vivo Efficacy or Toxicity
Symptoms: A new lot of ABET shows a different in vivo response (e.g., altered cardiovascular effects, unexpected toxicity) compared to previous lots at the same dosage.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Differences in Bioavailability | Variations in physical properties (e.g., particle size, crystallinity) between lots can affect the absorption and bioavailability of the compound. Consider reformulating the dosing solution to ensure complete dissolution. |
| Presence of Toxic Impurities | The new lot may contain impurities with off-target toxic effects. Review the impurity profile from an LC-MS analysis for any potential toxicophores. |
| Inaccurate Dosing Solution Concentration | Re-verify the concentration of your dosing solution. Ensure complete dissolution of the compound before administration. |
Data Presentation
The following tables provide hypothetical data illustrating potential lot-to-lot variability for this compound.
Table 1: Comparison of Physicochemical Properties of Three Different Lots of ABET
| Parameter | Lot A (Reference) | Lot B | Lot C |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid |
| Purity (by HPLC) | 99.5% | 97.2% | 99.8% |
| Major Impurity | 0.2% (Impurity X) | 1.5% (Impurity Y) | <0.1% |
| Water Content (Karl Fischer) | 0.1% | 1.0% | 0.05% |
| Solubility in PBS (pH 7.4) | ≥ 100 mM | ~50 mM | ≥ 100 mM |
Table 2: In Vitro Activity of Three Different Lots of ABET
| Assay | Parameter | Lot A (Reference) | Lot B | Lot C |
| M2 Receptor Binding | Ki (nM) | 15.2 | 25.8 | 14.9 |
| cAMP Functional Assay | EC50 (nM) | 45.5 | 82.1 | 44.8 |
| Guinea Pig Ileum Contraction | EC50 (nM) | 60.1 | 110.5 | 58.9 |
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a given lot of ABET and compare its impurity profile to a reference lot.
Materials:
-
This compound (ABET)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of ABET in water.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with water.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25°C
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurities.
-
Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Compare the chromatograms of the new lot and the reference lot, noting any new or significantly larger impurity peaks.
-
Protocol for M2 Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a new lot of ABET for the M2 muscarinic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human M2 muscarinic receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound (ABET).
-
Atropine (B194438) (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Method:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration close to its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of atropine (10 µM final concentration), 50 µL of [³H]-NMS, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of ABET dilutions (ranging from 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of [³H]-NMS, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of ABET.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Lot-to-Lot Variability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rakemgroup.co.uk [rakemgroup.co.uk]
improving the selectivity of Arecaidine but-2-ynyl ester tosylate in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Arecaidine but-2-ynyl ester tosylate (ABET).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ABET) and what is its primary mechanism of action?
This compound (ABET) is a synthetic, potent agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs), with a notable selectivity for the M2 subtype.[1] Its primary mechanism of action is to bind to and activate M2 receptors, which are G-protein coupled receptors (GPCRs). This activation can lead to various downstream cellular effects, such as the modulation of cardiac function.[1]
Q2: What is the documented selectivity profile of ABET?
ABET demonstrates a higher affinity and potency for the M2 muscarinic receptor subtype compared to other muscarinic subtypes. For instance, it has been shown to be 4.6-fold more selective for M2 receptors in the atrium versus those in the ileum.[1] Recent computational analysis also suggests a preferential binding to M2 and M4 receptors.
Q3: What are the known off-target effects or other biological activities of ABET?
While primarily known as an M2 agonist, ABET has been investigated for other potential biological activities. Some studies have explored its anti-carcinogenic effects in breast cancer cell lines, where it was found to inhibit cell viability, growth, and migration. It's important to consider these potential effects in your experimental design and interpretation of results. In some experimental models, ABET did not induce certain effects seen with non-selective muscarinic agonists, such as pigment granule dispersion.
Q4: What are the recommended storage and handling conditions for ABET?
For optimal stability, ABET should be stored as a solid at room temperature. When preparing stock solutions, it is soluble in water up to 100 mM. For long-term storage of solutions, it is advisable to aliquot and store at -20°C or -80°C to minimize degradation.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with ABET and provides potential solutions.
Issue 1: Lower than Expected M2 Receptor Agonist Potency or Efficacy
Possible Causes:
-
Compound Degradation: Improper storage or handling of ABET can lead to hydrolysis of the ester linkage, reducing its activity.
-
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for ABET binding and receptor activation.
-
Cell Line Issues: The expression level of M2 receptors in your cell line may be too low, or the cells may be unhealthy.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Use freshly prepared solutions of ABET for your experiments.
-
If possible, verify the purity of your ABET stock using techniques like HPLC.
-
-
Optimize Assay Conditions:
-
Perform a pH titration of your assay buffer to find the optimal pH for ABET activity.
-
Optimize the incubation time and temperature for your specific assay.
-
-
Validate Cell Line:
-
Confirm the expression of M2 receptors in your cell line using techniques like Western blotting or qPCR.
-
Ensure your cells are healthy and in the logarithmic growth phase before conducting the assay.
-
Issue 2: Inconsistent or High Variability in Experimental Results
Possible Causes:
-
Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of ABET, especially when working with potent compounds.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability in the response.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate reagents and affect results.
Troubleshooting Steps:
-
Improve Pipetting Technique:
-
Use calibrated pipettes and proper pipetting techniques.
-
For serial dilutions, ensure thorough mixing between each dilution step.
-
-
Ensure Consistent Cell Seeding:
-
Thoroughly resuspend cells before seeding to ensure a uniform cell density.
-
Allow the plate to sit at room temperature for a few minutes before placing it in the incubator to allow for even cell settling.
-
-
Mitigate Edge Effects:
-
Avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or media to create a humidity barrier.
-
Issue 3: Observed Off-Target Effects Not Consistent with M2 Receptor Activation
Possible Causes:
-
Activation of Other Muscarinic Receptor Subtypes: Although selective, at higher concentrations ABET may activate other muscarinic receptor subtypes (e.g., M4).
-
Interaction with Other Receptors or Signaling Pathways: ABET may have unforeseen interactions with other cellular targets.
Troubleshooting Steps:
-
Use Selective Antagonists:
-
To confirm that the observed effect is mediated by M2 receptors, use a selective M2 antagonist to block the response.
-
Similarly, use antagonists for other muscarinic receptor subtypes to rule out their involvement.
-
-
Perform a Dose-Response Curve:
-
A carefully constructed dose-response curve can help determine if the off-target effects occur only at higher, less selective concentrations of ABET.
-
-
Consult the Literature:
-
Review the literature for any newly reported off-target effects or alternative binding sites for ABET.
-
Experimental Protocols
Protocol 1: Muscarinic Receptor M2 Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of ABET for the M2 muscarinic receptor.
Materials:
-
Cell membranes expressing the human M2 muscarinic receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
This compound (ABET) as the competing ligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the M2 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration near its Kd), and 100 µL of M2 receptor membranes.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled M2 antagonist (e.g., atropine), 50 µL of [³H]-NMS, and 100 µL of M2 receptor membranes.
-
Competition: 50 µL of varying concentrations of ABET, 50 µL of [³H]-NMS, and 100 µL of M2 receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through GF/C filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of ABET.
-
Determine the IC50 value (the concentration of ABET that inhibits 50% of the specific binding of [³H]-NMS).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Value |
| Radioligand | [³H]-N-methylscopolamine |
| Receptor Source | Cell membranes expressing M2 mAChR |
| Incubation Time | 60-90 minutes |
| Incubation Temperature | Room Temperature |
| Data Output | IC50, Ki |
Protocol 2: Guinea Pig Ileum Contraction Assay
This functional assay measures the potency of ABET in inducing smooth muscle contraction, which is mediated by muscarinic receptors.
Materials:
-
Male guinea pig.
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), gassed with 95% O₂ / 5% CO₂.
-
This compound (ABET).
-
Acetylcholine (ACh) as a reference agonist.
-
Organ bath system with an isometric force transducer.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a male guinea pig according to approved institutional guidelines.
-
Isolate a segment of the terminal ileum and place it in oxygenated Tyrode's solution.
-
Carefully remove the longitudinal muscle-myenteric plexus preparation.
-
-
Organ Bath Setup:
-
Mount the ileum strip in an organ bath containing Tyrode's solution at 37°C, continuously gassed with 95% O₂ / 5% CO₂.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is achieved, add ABET to the organ bath in a cumulative manner, increasing the concentration in half-log increments.
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the contractile response until a maximal effect is observed.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a reference agonist like acetylcholine.
-
Plot the percentage of maximal contraction against the log concentration of ABET.
-
Determine the EC50 value (the concentration of ABET that produces 50% of the maximal response) and the Emax (the maximum response).
-
| Parameter | Value |
| Tissue Source | Guinea Pig Ileum |
| Physiological Solution | Tyrode's Solution |
| Temperature | 37°C |
| Gas Mixture | 95% O₂ / 5% CO₂ |
| Data Output | EC50, Emax |
Visualizations
Caption: Workflow for the M2 Competitive Radioligand Binding Assay.
Caption: Simplified M2 Muscarinic Receptor Signaling Pathway.
Caption: Logical Flow for Troubleshooting Experimental Issues.
References
Validation & Comparative
A Comparative Guide to Arecaidine But-2-ynyl Ester Tosylate and Xanomeline for Researchers
This guide provides a detailed, data-driven comparison of Arecaidine (B1214280) but-2-ynyl ester tosylate and xanomeline (B1663083), two muscarinic acetylcholine (B1216132) receptor agonists. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective pharmacological profiles.
Overview
Arecaidine but-2-ynyl ester tosylate (ABET) and xanomeline are both agonists of muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors involved in numerous physiological functions. However, their pharmacological profiles differ significantly, particularly in their selectivity for mAChR subtypes. ABET is characterized as a potent and selective M2 receptor agonist, while xanomeline is recognized as a preferential agonist for M1 and M4 receptors.[1][2][3] This fundamental difference in receptor subtype selectivity dictates their distinct potential therapeutic applications.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and xanomeline, focusing on their receptor binding and functional activity.
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Other Receptors |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Preferential binding to M2 and M4 receptors suggested by molecular docking.[4] |
| Xanomeline | High affinity (Ki = 296 nM for wash-resistant binding)[5] | High affinity (Ki = 294 nM for wash-resistant binding)[5] | High affinity | High affinity | High affinity | High affinity for all five muscarinic receptor subtypes.[5][6] Also binds to serotonin (B10506) receptors (5-HT1A partial agonist, 5-HT1B agonist, 5-HT2A/2B/2C antagonist).[6] |
Table 2: Functional Activity (EC50/Potency)
| Compound | M1 Activity | M2 Activity | M3 Activity | M4 Activity | M5 Activity | In Vivo Effects |
| This compound | Does not induce pigment granule dispersion, unlike M1 agonists.[1] | Potent agonist with 4.6-fold selectivity for atrial M2 receptors over ileal M2 receptors.[1] | Data not available | Potential M4 receptor activator based on molecular docking.[4] | Data not available | Dose-dependently decreases mean arterial pressure and heart rate in rats.[2][7] |
| Xanomeline | Partial agonist.[6] | Partial agonist.[5][6] | Partial agonist.[6] | Partial agonist.[6] | Antagonist or partial agonist.[6] | Antipsychotic-like activity in monkeys without inducing extrapyramidal side effects at therapeutic doses.[8] In combination with trospium (B1681596), shows cognitive improvement in a subgroup of schizophrenia patients.[9][10][11][12] |
Signaling Pathways
Muscarinic receptors mediate their effects through different G protein-coupled signaling pathways. The M1 and M4 receptors, the primary targets of xanomeline, and the M2 receptor, the primary target of this compound, utilize distinct signaling cascades.
Caption: Signaling pathways for M1 and M4 muscarinic receptors.
Caption: Signaling pathway for the M2 muscarinic receptor.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize muscarinic receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Caption: Workflow for a radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Homogenize cells or tissues expressing the target muscarinic receptor subtype in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and a range of concentrations of the unlabeled test compound.[13]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.[13][14]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[13]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[15]
Inositol (B14025) Phosphate (IP) Accumulation Assay
This functional assay is used to measure the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates.
Protocol Details:
-
Cell Culture and Transfection: Culture cells expressing the target Gq-coupled muscarinic receptor. For receptors that do not naturally couple to Gq, co-transfection with a chimeric G protein may be necessary.[16]
-
Labeling (optional, for radioactive assays): Label the cells by incubating them with myo-[³H]-inositol.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor like LiCl to prevent the degradation of inositol monophosphate (IP1).[16] Stimulate the cells with varying concentrations of the test compound.
-
Lysis and IP Measurement: Lyse the cells and measure the accumulation of inositol phosphates. This can be done using radioactive methods (ion-exchange chromatography) or non-radioactive methods like HTRF (Homogeneous Time-Resolved Fluorescence) assays that detect IP1.[16][17][18]
-
Data Analysis: Plot the IP accumulation against the logarithm of the agonist concentration and use non-linear regression to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
GTPγS Binding Assay
This functional assay measures the activation of Gi/o-coupled receptors (M2, M4) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[19][20][21]
Protocol Details:
-
Membrane Preparation: Prepare cell membranes expressing the target Gi/o-coupled muscarinic receptor.[22]
-
Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.[19][22]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.[20][22]
-
Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the G proteins on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS binding against the logarithm of the agonist concentration and use non-linear regression to determine the EC50 and Emax values.
Summary and Conclusion
This compound and xanomeline exhibit distinct pharmacological profiles centered on their differential selectivity for muscarinic acetylcholine receptor subtypes.
-
This compound is a potent and selective M2 muscarinic receptor agonist .[1][2][3] Its effects are primarily linked to the activation of Gi/o signaling pathways, leading to the inhibition of adenylyl cyclase and activation of inwardly rectifying potassium channels. This profile suggests its utility in research focused on the cardiovascular system and other tissues where M2 receptors are predominantly expressed.
-
Xanomeline is a preferential M1 and M4 muscarinic receptor agonist .[8][23][24][25] Its mechanism of action involves the activation of Gq/11 (via M1 receptors) and Gi/o (via M4 receptors) signaling pathways. This dual agonism is thought to underlie its potential therapeutic effects in central nervous system disorders like schizophrenia and Alzheimer's disease.[23] Clinical trial data for xanomeline in combination with the peripherally restricted muscarinic antagonist trospium has shown promise in treating schizophrenia, with evidence for cognitive improvement in certain patient populations.[9][10][11][12]
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 3. scbt.com [scbt.com]
- 4. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanomeline - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The muscarinic M1/M4 receptor agonist xanomeline exhibits antipsychotic-like activity in Cebus apella monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. mims.com [mims.com]
- 11. The Impact of Xanomeline and Trospium Chloride on Cognitive Impairment in Acute Schizophrenia: Replication in Pooled Data From Two Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effectiveness of KarXT (xanomeline-trospium) for cognitive impairment in schizophrenia: post hoc analyses from a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IP accumulation assay [bio-protocol.org]
- 17. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the M2 Receptor Selectivity of Arecaidine but-2-ynyl ester tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET), a potent muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, with other relevant muscarinic ligands. The focus of this comparison is the validation of ABET's selectivity for the M2 receptor subtype, supported by available experimental data.
Introduction to Arecaidine but-2-ynyl ester tosylate (ABET)
This compound is a synthetic derivative of arecaidine, an alkaloid found in the areca nut. It has garnered interest in pharmacological research due to its notable selectivity as an agonist for the M2 muscarinic acetylcholine receptor.[1][2][3] The M2 receptor, predominantly located in the heart, smooth muscle, and central nervous system, plays a crucial role in mediating inhibitory neurotransmission. The selective activation of M2 receptors is a key area of investigation for therapeutic interventions in cardiovascular and neurological disorders.
Quantitative Comparison of Muscarinic Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pD2) of ABET and comparator compounds across the five muscarinic receptor subtypes (M1-M5). It is important to note that a complete dataset for ABET from a single study is not available in the public domain. Therefore, data from its close structural analog, Arecaidine Propargyl Ester (APE), is included as a proxy for its binding profile, as studies have shown them to be approximately equipotent at M1 and M2 receptors.[4][5][6][7]
Table 1: Binding Affinity (Ki in µM) of Muscarinic Agonists at Human M1-M5 Receptors
| Compound | M1 Ki (µM) | M2 Ki (µM) | M3 Ki (µM) | M4 Ki (µM) | M5 Ki (µM) | Reference |
| Arecaidine Propargyl Ester (APE) * | 1.23 | 0.0871 | 0.851 | 0.977 | 0.933 | [8] |
| Oxotremorine | Non-selective | Non-selective | Non-selective | Non-selective | Non-selective | [9] |
| Bethanechol (B1168659) | - | - | - | - | - | [9][10] |
Table 2: Functional Potency (EC50/pD2) of Muscarinic Agonists
| Compound | M1 | M2 | M3 | M4 | M5 | Reference |
| This compound (ABET) | pD2 = 7.93 | pD2 = 8.33 | pD2 = 7.67 | - | - | [11] |
| Arecaidine Propargyl Ester (APE) | -logEC50 ≈ 8.22 | -logEC50 = 8.22 (atria) | -logEC50 = 7.77 (ileum) | - | - | [4] |
| Oxotremorine | Potent Agonist | Potent Agonist | Potent Agonist | Potent Agonist | Potent Agonist | [9] |
| Bethanechol | EC50 = 35 µM | Agonist activity | EC50 = 14.5 µM | EC50 = 7 µM | EC50 = 32 µM | [5] |
Note on Selectivity: this compound (ABET) demonstrates a 4.6-fold selectivity for M2 receptors in the atrium over those in the ileum.[4][6][7]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of M2 receptor activation and the methods used to validate selectivity, the following diagrams illustrate the canonical M2 signaling pathway and a typical experimental workflow for assessing receptor binding and function.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.
Materials:
-
Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM atropine.
-
Competitive Binding: 25 µL of serially diluted test compound.
-
-
Add 25 µL of [³H]-NMS (at a final concentration close to its Kd) to all wells.
-
Add 200 µL of the diluted cell membrane suspension to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the Ki value using the Cheng-Prusoff equation from the IC50 value obtained from the competition binding curve.
Functional cAMP Assay for M2 Receptor Activation
This protocol measures the ability of a test compound to inhibit forskolin-stimulated cyclic AMP (cAMP) production, a hallmark of M2 receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M2 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
Forskolin.
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate the M2 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with stimulation buffer.
-
Compound Addition: Add 50 µL of stimulation buffer containing various concentrations of the test compound to the wells.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add 50 µL of stimulation buffer containing forskolin (at a final concentration that elicits a submaximal cAMP response, e.g., 1-10 µM) to all wells except the basal control.
-
Second Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the EC50 value.
Conclusion
The available data strongly supports the characterization of this compound as a potent and selective M2 muscarinic receptor agonist. Its selectivity, particularly for cardiac M2 receptors, makes it a valuable tool for research into the physiological and pathophysiological roles of this receptor subtype. The provided experimental protocols offer a framework for the independent validation of its M2 selectivity and for the characterization of novel muscarinic ligands. Further studies providing a complete binding and functional profile of ABET across all five muscarinic receptor subtypes would be beneficial for a more comprehensive understanding of its pharmacological profile.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [3H]oxotremorine-M binding to membranes prepared from rat brain and heart: evidence for subtypes of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
- 6. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic receptor M1 and M2 subtypes in the human eye: QNB, pirenzipine, oxotremorine, and AFDX-116 in vitro autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
A Comparative Guide to Alternative M2 Muscarinic Agonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative M2 muscarinic acetylcholine (B1216132) receptor (mAChR) agonists to Arecaidine but-2-ynyl ester tosylate (ABET). The following sections detail the pharmacological profiles of selected agonists, present comparative data on their binding affinities and functional potencies, and provide detailed experimental protocols for their characterization.
Introduction to M2 Muscarinic Agonists
The M2 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating the parasympathetic nervous system's effects, particularly in the cardiovascular system where it is involved in reducing heart rate.[1] this compound (ABET) is a known selective M2 agonist used in cardiovascular research.[2] However, the need for alternatives with potentially improved selectivity, potency, or unique signaling properties is ever-present in drug discovery and pharmacological research. This guide explores several alternatives: Arecaidine Propargyl Ester (APE), a structurally similar compound; Oxotremorine, a classic non-selective muscarinic agonist; Iperoxo, a high-affinity superagonist; and novel M2-selective, Gi-biased agonists.
Comparative Pharmacological Data
The selection of an appropriate M2 agonist for research depends on its specific binding and functional characteristics. The tables below summarize the available quantitative data for ABET and its alternatives. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Binding Affinities (Ki, nM) of M2 Muscarinic Agonists at Human Muscarinic Receptor Subtypes
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference(s) |
| Arecaidine but-2-ynyl ester (ABET) | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Arecaidine Propargyl Ester (APE) | ~1000 | ~100 | ~1000 | ~100 | Data not available | [3] |
| Oxotremorine | 17 | 3.5 | 25 | 4.9 | 12 | [4] |
| Iperoxo | 2138 | 0.08 (pEC50=10.1) | Data not available | Picomolar range | Data not available | [5][6] |
| 1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridinium (Compound 6A) | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 1-methyl-1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridinium (Compound 7A) | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Functional Potencies (EC50, nM) and Efficacy of M2 Muscarinic Agonists
| Compound | M2 Functional Assay | EC50 (nM) | Efficacy (% of Carbachol) | Reference(s) |
| Arecaidine but-2-ynyl ester (ABET) | Guinea pig atria (negative inotropy) | -logEC50 = 8.22 | Full agonist | [3][7] |
| Arecaidine Propargyl Ester (APE) | Guinea pig atria (negative inotropy) | -logEC50 = 8.22 | Full agonist | [3][7] |
| Oxotremorine | Inhibition of forskolin-stimulated cAMP accumulation (CHO-hM2 cells) | 3.2 | 100% | [4] |
| Iperoxo | Inhibition of forskolin-induced cAMP (CHO-hM2 cells) | ~1 | Superagonist | [8] |
| 1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridinium (Compound 6A) | Inhibition of forskolin-stimulated cAMP (CHO-hM2 cells) | ~100 | Biased agonist (inhibits cAMP, no IPx accumulation) | [9] |
| 1-methyl-1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridinium (Compound 7A) | Inhibition of forskolin-stimulated cAMP (CHO-hM2 cells) | ~100 | Biased agonist (inhibits cAMP, no IPx accumulation) | [9] |
Note: ABET shows a 4.6-fold selectivity for atrial M2 receptors over ileal M2 receptors.[10] APE has a cardiac/ileal M2 potency ratio of 2.8.[11] The novel thiophen-2-ylmethyl compounds are presented as Gi-biased agonists, indicating functional selectivity.
M2 Muscarinic Receptor Signaling Pathway
Activation of the M2 muscarinic receptor by an agonist initiates a signaling cascade primarily through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate pharmacological characterization of M2 agonists. Below are methodologies for key in vitro assays.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is for determining the binding affinity (Ki) of a test compound for the M1-M5 muscarinic receptor subtypes using a competitive binding assay with [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) with a specific activity of 70-90 Ci/mmol.
-
Test Compounds: Stock solutions of the M2 agonists to be tested.
-
Non-specific Binding Control: Atropine or another high-affinity non-selective muscarinic antagonist (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-treated with 0.3% polyethyleneimine (PEI).
-
Filtration Manifold and Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer using a Polytron homogenizer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membrane preparation to the desired final concentration in assay buffer (typically 20-50 µg protein per well).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM atropine.
-
Competition Binding: 25 µL of serial dilutions of the test compound (e.g., from 10-11 to 10-4 M).
-
-
Add 25 µL of [3H]NMS diluted in assay buffer to all wells. The final concentration of [3H]NMS should be close to its Kd value for the respective receptor subtype (typically 0.1-1.0 nM).
-
Add 200 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-treated 96-well filter plate using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol measures the functional potency (EC50) and efficacy of M2 agonists by quantifying their ability to inhibit the forskolin-stimulated production of cAMP in cells expressing the M2 receptor.
Materials:
-
Cells: CHO or HEK 293 cells stably expressing the human M2 muscarinic receptor.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and selection antibiotics.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Forskolin (B1673556): A direct activator of adenylyl cyclase.
-
Test Compounds: Stock solutions of the M2 agonists.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).
-
384-well or 96-well Cell Culture Plates.
Procedure:
-
Cell Seeding: Seed the M2 receptor-expressing cells into 96- or 384-well plates at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test agonists in stimulation buffer. Also, prepare a solution of forskolin in stimulation buffer at a concentration that elicits a submaximal stimulation of cAMP production (typically 1-10 µM, to be optimized for the specific cell line).
-
Assay:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells once with stimulation buffer.
-
Add 25 µL of the test compound dilutions to the respective wells.
-
Add 25 µL of the forskolin solution to all wells except the basal control wells (which receive stimulation buffer only).
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
Data Analysis: Generate a standard curve for cAMP concentration. Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production) and the Emax (maximal inhibition) by non-linear regression analysis. The efficacy of the test compounds can be expressed as a percentage of the maximal inhibition produced by a standard full agonist like carbachol.
Conclusion
This guide provides a comparative overview of several alternatives to this compound for use in M2 muscarinic receptor research. While ABET and its analogue APE are potent M2 agonists, their selectivity profiles are not fully characterized across all muscarinic subtypes. Oxotremorine serves as a potent but non-selective tool, while Iperoxo offers very high affinity, making it suitable for specific applications like radioligand binding studies. The novel thiophen-2-ylmethyl derived compounds present an exciting new class of Gi-biased M2 agonists, which could be invaluable for dissecting the specific signaling pathways downstream of M2 receptor activation. The choice of agonist will ultimately depend on the specific requirements of the research, with careful consideration of the compound's potency, selectivity, and functional effects. The provided experimental protocols offer a starting point for the in-house characterization and validation of these and other novel M2 muscarinic agonists.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. acetylcholine receptors mediate: Topics by Science.gov [science.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Two affinity states of M1 muscarine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M2 muscarinic receptors inhibit forskolin- but not isoproterenol-mediated relaxation in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insight into active muscarinic receptors with the novel radioagonist [³H]iperoxo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic M2 receptors directly activate Gq/11 and Gs G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of ABET and Other Arecaidine Analogs: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of Arecaidine (B1214280) But-2-ynyl Ester Tosylate (ABET) and other arecaidine analogs as muscarinic acetylcholine (B1216132) receptor (mAChR) agonists. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting experimental data, detailed methodologies, and relevant signaling pathways.
Data Presentation: Comparative Efficacy at Muscarinic Receptors
The following table summarizes the agonist potency of ABET and other arecaidine analogs at different muscarinic receptor subtypes. The data is compiled from various in vitro studies on isolated tissues. Potency is expressed as -logEC50, where a higher value indicates greater potency.
| Compound | Receptor Subtype | Preparation | -logEC50 | Selectivity Ratio (ileum/atria) |
| Arecaidine propargyl ester (APE) | M1 | Pithed rat (ganglionic) | Potent agonist | - |
| M2 | Guinea-pig isolated atria | 8.22[1] | 2.8[2] | |
| M2 | Guinea-pig isolated ileum | 7.77[1] | ||
| Arecaidine but-2-ynyl ester tosylate (ABET) | M2 | - | - | 4.6[3][4] |
| Arecaidine 2-butynyl ester | M1 | - | Approx. equipotent with APE | - |
| M2 | Guinea-pig isolated atria | - | 4.6[2] | |
| M2 | Guinea-pig isolated ileum | - | ||
| Arecaidine 2-pentynyl ester | M1 | - | Approx. equipotent with APE | - |
| M2 | - | Approx. equipotent with APE | - | |
| Arecaidine 2-hexynyl ester | M2 | Guinea-pig isolated atria | 6.80[1] | - |
| M2 | Guinea-pig isolated ileum | 6.70[1] |
Experimental Protocols
The data presented in this guide are primarily derived from functional assays on isolated tissues and binding assays. Below are detailed methodologies for key experiments typically used to evaluate arecaidine analogs.
Isolated Tissue Experiments for Muscarinic Agonist Activity
These experiments assess the functional potency of compounds on tissues expressing specific muscarinic receptor subtypes.
-
M2 Receptor Activity (Guinea-Pig Atria):
-
Tissue Preparation: Guinea pigs are euthanized, and the atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Data Recording: The force and rate of atrial contractions are recorded using an isometric force transducer.
-
Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist to the organ bath.
-
Data Analysis: The negative logarithm of the concentration that produces 50% of the maximal response (-logEC50) is calculated to determine the agonist's potency.
-
-
M3 Receptor Activity (Guinea-Pig Ileum):
-
Tissue Preparation: A segment of the guinea-pig ileum is suspended in an organ bath under similar conditions as the atria.
-
Data Recording: The contractile responses of the ileum are measured isometrically.
-
Compound Administration: Agonists are added cumulatively to the bath to construct concentration-response curves.
-
Data Analysis: The -logEC50 value is determined from the concentration-response curve.
-
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to specific receptor subtypes.[5][6][7][8][9]
-
Membrane Preparation: Cells or tissues expressing the muscarinic receptor subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor compound (the arecaidine analog).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the competitor is then calculated using the Cheng-Prusoff equation.
Calcium Flux Assays
This is a cell-based functional assay to measure the activation of Gq-coupled GPCRs, such as M1, M3, and M5 muscarinic receptors.[10][11][12][13][14]
-
Cell Culture: Cells expressing the muscarinic receptor subtype of interest are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Compound Addition: The arecaidine analog is added to the wells.
-
Signal Detection: Activation of Gq-coupled receptors leads to an increase in intracellular calcium, which is detected as an increase in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value for the compound.
Mandatory Visualization
Muscarinic Receptor Signaling Pathways
The following diagram illustrates the canonical signaling pathways for muscarinic acetylcholine receptors. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase (AC).
References
- 1. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Validating the Downstream Signaling of Arecaidine But-2-ynyl Ester Tosylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the downstream signaling of Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET), a selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. Given the current limited availability of direct downstream signaling data for ABET in publicly accessible literature, this guide presents the established signaling pathways for M2 receptor activation and offers a comparative analysis with the well-characterized, non-selective muscarinic agonist, Carbachol. The experimental protocols and comparative data herein serve as a comprehensive resource for researchers aiming to elucidate the cellular and molecular effects of ABET.
Arecaidine but-2-ynyl ester tosylate is recognized as a potent and selective agonist for the M2 muscarinic acetylcholine receptor.[1][2] Its activation of the M2 receptor is anticipated to trigger a cascade of intracellular signaling events that are critical to its pharmacological effects. While a recent 2025 study highlighted its anti-carcinogenic potential in breast cancer by demonstrating inhibition of cell viability and downregulation of proliferation-associated genes, specific data on its direct impact on second messenger systems and key signaling kinases remains to be fully elucidated.[3][4]
M2 Muscarinic Receptor Downstream Signaling Pathways
Activation of the M2 muscarinic receptor by an agonist like this compound initiates both canonical and non-canonical signaling cascades.
Canonical Pathway: The primary and most well-established pathway involves the coupling of the M2 receptor to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ-subunits of the dissociated G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Non-Canonical Pathways: Emerging evidence indicates that M2 receptor activation can also modulate other significant signaling pathways, including:
-
PI3K/Akt Pathway: The M2 receptor can influence the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is a critical regulator of cell survival, growth, and metabolism.
-
MAPK/ERK Pathway: Activation of the M2 receptor has been shown to induce the phosphorylation and activation of the mitogen-activated protein kinases (MAPK), specifically ERK1/2, which play a pivotal role in cell proliferation and differentiation.
Experimental Validation of Downstream Signaling
To quantitatively assess the downstream effects of this compound, a series of well-established in vitro assays can be employed. The following experimental workflow outlines the key steps for validating the engagement of the canonical and non-canonical pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 3. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of M2 Muscarinic Agonists in Cardiac Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various M2 muscarinic acetylcholine (B1216132) receptor (M2R) agonists on cardiac tissue, supported by experimental data. The information is intended to assist researchers in selecting appropriate agonists for their studies and to provide a comprehensive overview of their effects on cardiac function.
Introduction to M2 Muscarinic Agonists and Cardiac Function
M2 muscarinic acetylcholine receptors are predominantly expressed in the heart and play a crucial role in mediating the effects of the parasympathetic nervous system. Activation of these G protein-coupled receptors by agonists leads to a cascade of intracellular events that ultimately result in negative chronotropic (decreased heart rate), inotropic (reduced contractility), and dromotropic (slowed atrioventricular conduction) effects. This guide focuses on a head-to-head comparison of commonly used M2R agonists, including acetylcholine, carbachol (B1668302), bethanechol, and oxotremorine, on these key cardiac parameters.
M2 Muscarinic Receptor Signaling Pathway
Activation of the M2 muscarinic receptor by an agonist initiates a signaling cascade that modulates cardiac function. The agonist binding facilitates the coupling of the receptor to an inhibitory G protein (Gi). This leads to the dissociation of the G protein into its α and βγ subunits, which then mediate the downstream effects. The Giα subunit inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity, which in turn reduces the phosphorylation of L-type calcium channels, thereby decreasing calcium influx and reducing myocardial contractility. The Gβγ subunit directly activates the G protein-coupled inwardly-rectifying potassium channel (GIRK or KACh), leading to potassium efflux, hyperpolarization of the sinoatrial node cells, and a decrease in heart rate.
Head-to-Head Comparison of M2 Agonist Potency
The potency of M2 agonists can be compared by their half-maximal effective concentration (EC50) values for different cardiac effects. A lower EC50 value indicates a higher potency.
| Agonist | Negative Inotropic Effect (EC50, M) | Negative Chronotropic Effect (-log EC50) |
| Oxotremorine | 2.0 x 10-8 | Data not available |
| Carbachol | 1.4 x 10-7 | 6.1 ± 0.1 |
| Methacholine | 4.9 x 10-7 | Data not available |
| Acetylcholine | 1.4 x 10-6 (in the presence of physostigmine) | Data not available |
| Bethanechol | 1.0 x 10-5 | 5.0 ± 0.1 |
Note: The negative inotropic effect data was obtained from guinea-pig papillary muscle in the presence of a phosphodiesterase inhibitor. The negative chronotropic effect data was obtained from isolated mouse atria.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Experimental Workflow for Isolated Heart and Tissue Preparations
Negative Chronotropic Effect in Isolated Right Atria
This protocol is used to assess the effects of M2 agonists on the spontaneous beating rate of the heart.
-
Tissue Preparation:
-
Humanely sacrifice a small rodent (e.g., mouse or rat) according to institutional guidelines.
-
Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
-
Dissect the right atrium and mount it in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Experimental Procedure:
-
Allow the preparation to stabilize for 30-60 minutes until a regular spontaneous beating rate is established.
-
Record the baseline heart rate.
-
Add the M2 agonist in a cumulative concentration-response manner, allowing the heart rate to stabilize at each concentration before adding the next.
-
After the highest concentration, wash out the agonist with fresh Krebs-Henseleit solution to observe recovery.
-
-
Data Analysis:
-
Measure the heart rate at each agonist concentration.
-
Express the change in heart rate as a percentage of the baseline rate.
-
Plot the percentage change in heart rate against the logarithm of the agonist concentration to generate a concentration-response curve.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 value.
-
Negative Inotropic Effect in Isolated Papillary Muscle
This protocol measures the effect of M2 agonists on the force of myocardial contraction.
-
Tissue Preparation:
-
Humanely sacrifice a small rodent (e.g., guinea pig or rat).
-
Excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
-
Dissect a papillary muscle from the left ventricle and mount it vertically in an organ bath.
-
Attach one end of the muscle to a force transducer.
-
-
Experimental Procedure:
-
Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz).
-
Allow the preparation to stabilize and record the baseline contractile force.
-
To amplify the M2-mediated negative inotropic effect, which is often more pronounced when cAMP levels are elevated, consider pre-treating the tissue with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Add the M2 agonist in a cumulative concentration-response fashion.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Measure the peak tension developed at each agonist concentration.
-
Calculate the percentage decrease in contractile force from baseline.
-
Construct a concentration-response curve and determine the EC50.
-
Negative Dromotropic Effect in Langendorff-Perfused Heart
This protocol assesses the effect of M2 agonists on atrioventricular (AV) conduction.
-
Tissue Preparation:
-
Anesthetize a small rodent (e.g., rabbit or guinea pig) and administer heparin.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit solution.
-
Cannulate the aorta on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.
-
-
Experimental Procedure:
-
Place recording electrodes on the atria and ventricles to record an electrocardiogram (ECG).
-
Allow the heart to stabilize and record a baseline ECG.
-
Infuse the M2 agonist into the perfusion line at increasing concentrations.
-
Record the ECG at each concentration.
-
-
Data Analysis:
-
Measure the PR interval from the ECG at baseline and at each agonist concentration. The PR interval reflects the time taken for the electrical impulse to travel from the atria to the ventricles.
-
Calculate the percentage prolongation of the PR interval.
-
Plot the percentage change in PR interval against the agonist concentration to generate a concentration-response curve and determine the EC50.
-
Conclusion
The choice of M2 muscarinic agonist for cardiac research depends on the specific experimental goals. Oxotremorine and carbachol are highly potent agonists, making them suitable for studies requiring a strong M2-mediated response. Bethanechol, being less potent, may be useful for examining more subtle physiological effects. It is crucial to consider the potential for non-specific effects and to use appropriate controls in all experiments. The detailed protocols provided in this guide should facilitate the design and execution of robust and reproducible studies on the cardiac effects of M2 muscarinic agonists.
Assessing the Specificity of Arecaidine But-2-ynyl Ester Tosylate with Muscarinic Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the muscarinic agonist Arecaidine but-2-ynyl ester tosylate (ABET) with a panel of selective antagonists for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The data presented herein is crucial for researchers investigating the specificity of ABET and for those in drug development seeking to characterize novel cholinergic compounds.
This compound is a potent muscarinic agonist known for its preferential activity at the M2 receptor subtype.[1][2][3][4] Understanding its interaction with various antagonists across all five muscarinic receptor subtypes is essential for elucidating its precise pharmacological profile and for its application as a research tool. This guide summarizes key binding affinity and functional potency data, provides detailed experimental protocols for assessing these interactions, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Comparison of this compound and Selective Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (pD2 or pA2) of ABET and selected subtype-selective muscarinic antagonists. It is important to note that the data has been compiled from various studies, and direct comparative experiments in a single study are limited.
Table 1: Binding Affinity (Ki, nM) of this compound and Selective Muscarinic Antagonists
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Primary Selectivity |
| This compound (Agonist) | 11.7 (pD2=7.93)[5] | 4.68 (pD2=8.33)[5] | 21.4 (pD2=7.67)[5] | Data not available | Data not available | M2 |
| Pirenzepine (B46924) (Antagonist) | ~20[6] | ~1000[6] | ~500 | ~100 | ~800 | M1 [7] |
| Methoctramine (Antagonist) | ~1580 | 10[8] | ~158 | ~100 | ~1000 | M2 [9] |
| Darifenacin (Antagonist) | 7.08[10] | 44.67[10] | 0.76[10] | 45.71[10] | 9.33[10] | M3 [11] |
| PD 102807 (Antagonist) | ~6300 (pKB=5.60)[12] | ~1300 (pKB=5.88)[12] | ~400 (pKB=6.39)[12] | 40 (pKB=7.40)[12] | Data not available | M4 [13] |
Note: pD2 values for this compound were converted to approximate molar concentrations. Ki values for antagonists are compiled from various sources and represent approximate values. The selectivity of Pirenzepine for M1 receptors is well-established.[7]
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[1][14]
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-pirenzepine).
-
Test compounds (this compound and antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibrium: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Functional Assay: Calcium Flux Measurement
This protocol measures the functional potency of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation, or the ability of an antagonist to block this effect.[16][17] This is particularly relevant for M1, M3, and M5 receptors which couple to Gq and induce calcium mobilization.[16]
Materials:
-
Cells stably expressing the desired human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist (this compound).
-
Antagonist.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the cells in 96-well plates and grow to confluence.
-
Dye Loading: Incubate the cells with the fluorescent calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Antagonist Pre-incubation: For antagonist testing, add varying concentrations of the antagonist to the wells and incubate for a defined period before adding the agonist.
-
Baseline Measurement: Measure the baseline fluorescence for a short period.
-
Agonist Injection and Measurement: Use the plate reader's injector to add a fixed concentration of the agonist (e.g., the EC80 concentration) and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: For agonist potency, plot the peak fluorescence response against the agonist concentration to determine the EC50 value. For antagonist activity, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value. The pA2 value, a measure of antagonist potency, can be determined using a Schild analysis.[18]
Mandatory Visualizations
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. Dose-response curves of pirenzepine in man in relation to M1- and M2-cholinoceptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pirenzepine | Selective M1 Muscarinic Antagonist [benchchem.com]
- 8. Methoctramine, a polymethylene tetraamine, differentiates three subtypes of muscarinic receptor in direct binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methoctramine - Wikipedia [en.wikipedia.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. PD 102807, a novel muscarinic M4 receptor antagonist, discriminates between striatal and cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PD-102,807 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. innoprot.com [innoprot.com]
- 18. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Muscarinic Agonists for Neuroscience Research: Xanomeline, Cevimeline, and Pilocarpine
For researchers, scientists, and drug development professionals, the selection of an appropriate muscarinic agonist is critical for the precise modulation of the cholinergic system in neuroscience research. This guide provides an objective comparison of three commonly studied muscarinic agonists: Xanomeline (B1663083), Cevimeline, and Pilocarpine, with a focus on their receptor binding affinities, functional efficacies, and the experimental methodologies used to characterize them.
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Their involvement in cognitive processes, such as learning and memory, has made them a key target for therapeutic intervention in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] This comparison guide delves into the pharmacological profiles of Xanomeline, Cevimeline, and Pilocarpine to aid researchers in selecting the most suitable agonist for their specific experimental needs.
Muscarinic Agonist Overview
Xanomeline is a synthetic agonist that exhibits functional selectivity, primarily targeting the M1 and M4 receptor subtypes.[1][2][3] While it binds with comparable high affinity to all five muscarinic receptor subtypes, its agonist activity is more pronounced at M1 and M4 receptors.[1] This profile has made it a compound of significant interest for treating psychosis and cognitive deficits in schizophrenia and Alzheimer's disease.[3][4]
Cevimeline is a muscarinic agonist with a high affinity for M1 and M3 receptors.[5][6][7][8] It is clinically approved for the treatment of dry mouth associated with Sjögren's syndrome, a condition stemming from its secretagogue effects mediated by M3 receptor activation.[7][8][9] In neuroscience research, its potent M1 agonism makes it a valuable tool for investigating cognitive enhancement.[4]
Pilocarpine , a naturally occurring alkaloid, is a non-selective muscarinic agonist that acts on M1, M2, and M3 receptors.[10][11][12] It is commonly used in ophthalmology to treat glaucoma.[11][12] In a research context, its broad activity profile can be useful for studying general cholinergic system activation, but this lack of selectivity can also be a confounding factor.
Quantitative Comparison of Muscarinic Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Xanomeline, Cevimeline, and Pilocarpine for the five human muscarinic receptor subtypes (M1-M5). Data is compiled from various studies and presented to facilitate a direct comparison. It is important to note that absolute values can vary between studies due to different experimental conditions.
Table 1: Binding Affinities (Ki, nM) of Muscarinic Agonists
| Agonist | M1 | M2 | M3 | M4 | M5 | Reference |
| Xanomeline | 10 | 12 | 17 | 7 | 22 | [1] |
| Cevimeline | - | - | - | - | - | Data not available in a comparable format |
| Pilocarpine | - | - | - | - | - | Data not available in a comparable format |
Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher binding affinity.
Table 2: Functional Potency (EC50, µM) of Muscarinic Agonists
| Agonist | M1 | M2 | M3 | M4 | M5 | Reference |
| Xanomeline | - | - | - | - | - | Data not available in a comparable format |
| Cevimeline | 0.023 | 1.04 | 0.048 | 1.31 | 0.063 | [4] |
| Pilocarpine | - | - | - | - | - | Data not available in a comparable format |
EC50 values represent the concentration of the agonist that produces 50% of its maximal effect. Lower values indicate higher potency.
Signaling Pathways and Experimental Workflows
The activation of muscarinic receptors initiates distinct intracellular signaling cascades depending on the receptor subtype. The M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
The following diagram illustrates a typical experimental workflow for characterizing muscarinic agonists.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by a non-labeled test compound.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (Xanomeline, Cevimeline, or Pilocarpine) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of atropine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Include a set of tubes with the radioligand and a high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (for M1, M3, M5 Receptors)
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of a muscarinic agonist in stimulating calcium release.
Materials:
-
Cells stably expressing the human M1, M3, or M5 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound at various concentrations.
-
A full agonist as a positive control (e.g., carbachol).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Forskolin-Induced cAMP Accumulation Assay (for M2, M4 Receptors)
This functional assay measures the inhibition of adenylyl cyclase activity, and thus the reduction of cyclic AMP (cAMP) levels, following the activation of Gi-coupled muscarinic receptors.
Objective: To determine the potency (EC50) and efficacy (Emax) of a muscarinic agonist in inhibiting cAMP production.
Materials:
-
Cells stably expressing the human M2 or M4 muscarinic receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's protocol.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
The choice of a muscarinic agonist for neuroscience research depends heavily on the specific research question and the desired receptor subtype selectivity.
-
Xanomeline , with its functional selectivity for M1 and M4 receptors, is a valuable tool for investigating the therapeutic potential of targeting these specific subtypes in disorders like schizophrenia and Alzheimer's disease.
-
Cevimeline , a potent M1 and M3 agonist, is well-suited for studies focused on the cognitive-enhancing effects of M1 receptor activation and for peripheral studies involving M3-mediated secretions.
-
Pilocarpine , as a non-selective agonist, can be employed for studies requiring broad activation of the muscarinic system, but researchers must be mindful of its effects on multiple receptor subtypes.
By carefully considering the pharmacological profiles presented in this guide and employing the detailed experimental protocols, researchers can make informed decisions to advance our understanding of the complex roles of the cholinergic system in brain function and disease.
References
- 1. Xanomeline - Wikipedia [en.wikipedia.org]
- 2. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of pharmacological properties of xanomeline and N-desmethylclozapine in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cevimeline - Wikipedia [en.wikipedia.org]
- 8. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cevimeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]
- 12. Pilocarpine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Arecaidine but-2-ynyl Ester Tosylate: A Comprehensive Guide for Laboratory Professionals
For immediate reference, the disposal of Arecaidine but-2-ynyl ester tosylate must be conducted in adherence to institutional, local, state, and federal regulations for chemical waste. While a specific hazard classification may not be prominently listed in all safety data sheets, the compound's molecular structure, containing a pyridine (B92270) derivative and a tosylate group, necessitates cautious handling and disposal as a chemical waste product. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While one Safety Data Sheet (SDS) indicates "No Specific Hazard" under OSHA guidelines, the compound should be handled with the care afforded to all laboratory chemicals.[1] The presence of a pyridine moiety and the potential for the formation of hazardous combustion products, such as nitrogen oxides and sulfur oxides, warrant a cautious approach.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile rubber gloves. |
| Body Protection | A fully-buttoned lab coat. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer.
1. Waste Collection:
-
Collect solid waste of this compound and any materials contaminated with it (e.g., weighing papers, contaminated gloves, and wipes) in a designated, properly labeled, and sealable container.
-
For solutions containing the compound, use a compatible, labeled container for liquid chemical waste.
-
Avoid mixing with other incompatible waste streams.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," the CAS Number (119630-77-2), and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.
3. Temporary Storage:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated hazardous waste accumulation area that is secure and accessible only to authorized personnel.
-
Ensure the storage area is away from sources of ignition, as flammable vapors may be present if a solvent was used.
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with the accurate chemical name and any available safety data. The recommended method for the disposal of pyridine-containing waste is often high-temperature incineration.[2]
III. Spill Response Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Evacuate and Ventilate:
-
If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.
2. Absorb and Contain:
-
For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.
-
For solid spills, carefully sweep up the material to avoid creating dust.[1]
3. Collect and Dispose:
-
Carefully scoop up the absorbed material or swept solids and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
4. Report:
-
Report the spill to your supervisor and your institution's EHS department, regardless of the size.
IV. Experimental Protocols Cited
V. Mandatory Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Logical relationships in the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
